molecular formula C12H14N2OS B13978476 (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine

(2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine

Katalognummer: B13978476
Molekulargewicht: 234.32 g/mol
InChI-Schlüssel: RGVOQILABJSSMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine is a useful research compound. Its molecular formula is C12H14N2OS and its molecular weight is 234.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

[2-methoxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-8-12(16-7-14-8)9-3-4-10(6-13)11(5-9)15-2/h3-5,7H,6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVOQILABJSSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CN)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to the Preclinical Pharmacokinetic and Bioavailability Assessment of (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine is a novel chemical entity for which no public pharmacokinetic data is available. This guide is presented as a comprehensive, hypothetical case study outlining the established, scientifically-rigorous methodologies that would be employed to characterize its pharmacokinetic profile and determine its absolute bioavailability. The protocols and data herein are illustrative and grounded in regulatory guidance and industry best practices.

Introduction: Bridging Discovery and Development

The journey of a new chemical entity (NCE) from a promising hit in discovery to a viable clinical candidate is contingent on a thorough understanding of its behavior within a biological system. Among the most critical of these properties are its pharmacokinetics (PK)—the study of what the body does to the drug—and its bioavailability.[1][2][3] This guide provides an in-depth, technical framework for the preclinical characterization of a novel compound, designated here as Cmpd-X: (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine. While structurally related to intermediates used in the synthesis of kinase inhibitors, its unique methoxy substitution necessitates a full and independent evaluation to determine its therapeutic potential.

This document is designed for drug development professionals, outlining the strategic and experimental logic for a definitive preclinical PK study. We will detail the in vivo study design, the bioanalytical methodology, data analysis, and interpretation, culminating in the determination of the compound's core pharmacokinetic parameters and its absolute oral bioavailability.

Part 1: Strategic Foundation of the PK Study

The primary objective is to define the absorption, distribution, metabolism, and excretion (ADME) properties of Cmpd-X in a relevant preclinical species.[2][4] This is achieved by administering the compound via two key routes: intravenous (IV) and oral (PO).

  • Intravenous (IV) Administration: By directly introducing the drug into the systemic circulation, we bypass absorption barriers. This allows for the determination of fundamental disposition parameters like clearance (CL), volume of distribution (Vd), and elimination half-life (t½). The IV dose is the benchmark, representing 100% bioavailability by definition.[5][6]

  • Oral (PO) Administration: This route is paramount for most small-molecule drugs and reveals the extent and rate of absorption from the gastrointestinal tract.[7] Comparing the plasma exposure from the PO dose to the IV dose allows for the calculation of absolute bioavailability (F%).[5][8][9]

The selection of an appropriate animal model is critical for translating preclinical data.[10] For this study, the Sprague-Dawley rat is chosen as a standard rodent model widely used in DMPK (Drug Metabolism and Pharmacokinetics) studies due to its well-characterized physiology and historical precedence in regulatory submissions.[1][2][11]

Part 2: Experimental Design & Protocols

A robust experimental design is the bedrock of reliable PK data. This study employs a parallel-group design to assess the intravenous and oral routes of administration.

Animal Model and Dosing
  • Species: Male Sprague-Dawley rats (n=3 per group)

  • IV Group Dose: 1 mg/kg, administered as a bolus via the tail vein. The formulation is a clear solution of Cmpd-X in 5% DMSO, 40% PEG400, and 55% Saline.

  • PO Group Dose: 10 mg/kg, administered via oral gavage. The formulation is a suspension in 0.5% Methylcellulose in water.

  • Justification: The IV dose is low to ensure it is well below any potential toxicity threshold while providing sufficient plasma concentrations for analytical detection. The PO dose is higher to account for potentially incomplete absorption and first-pass metabolism.[9]

Workflow: From Dosing to Data

The entire experimental process must be meticulously controlled to ensure data integrity. The workflow diagram below illustrates the critical steps from animal preparation to final data analysis.

G cluster_pre Pre-Study Phase cluster_invivo In Vivo Phase cluster_analysis Analysis Phase A Cmpd-X Formulation (IV & PO) D Dosing (IV Bolus & Oral Gavage) A->D B Bioanalytical Method Development & Validation (LC-MS/MS) G Sample Analysis (LC-MS/MS) B->G C Animal Acclimation & Fasting C->D E Serial Blood Sampling (Sparse Sampling) D->E F Plasma Processing & Storage (-80°C) E->F F->G H Concentration-Time Data Generation G->H I Pharmacokinetic Parameter Calculation H->I J Report Generation I->J

Caption: High-level experimental workflow for the preclinical PK study.

Protocol: Blood Sample Collection and Processing
  • Animal Preparation: Rats are fasted overnight prior to dosing to reduce variability in oral absorption.[12]

  • Blood Sampling: Following administration, sparse blood samples (~100 µL) are collected from the tail vein at specified time points into K2-EDTA coated tubes.

    • IV Group Timepoints: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • PO Group Timepoints: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.

  • Plasma Preparation: Blood samples are immediately centrifuged at 4°C (3000 x g for 10 minutes) to separate plasma.

  • Storage: Plasma samples are transferred to labeled cryovials and stored at -80°C pending bioanalysis.

Protocol: Bioanalytical Method using LC-MS/MS

The quantification of Cmpd-X in plasma requires a highly sensitive and selective method. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.[4][13][14]

  • Method Validation: Before analyzing study samples, the LC-MS/MS method must be validated according to FDA guidelines.[14][15][16] This ensures the data is accurate and reproducible. Key validation parameters include:

    • Accuracy & Precision

    • Selectivity & Specificity

    • Sensitivity (Lower Limit of Quantification, LLOQ)

    • Calibration Curve Linearity

    • Matrix Effect

    • Stability (Freeze-Thaw, Bench-Top, Long-Term)

  • Sample Preparation: A protein precipitation method is employed for its simplicity and high throughput.

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 200 µL of acetonitrile containing an appropriate internal standard (a structurally similar molecule).

    • Vortex for 2 minutes to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a 96-well plate for injection onto the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column with a gradient elution to separate Cmpd-X from endogenous plasma components.

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection of Cmpd-X and the internal standard.

Part 3: Data Analysis & Interpretation

Once the plasma concentrations are determined, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA).

Hypothetical Plasma Concentration Data

The following tables represent plausible data that could be generated from this study.

Table 1: Mean Plasma Concentrations of Cmpd-X Following IV and PO Administration

Time (hr) Mean Plasma Conc. (ng/mL) - IV (1 mg/kg) Mean Plasma Conc. (ng/mL) - PO (10 mg/kg)
0.083 450.2 -
0.25 315.8 85.6
0.5 220.5 250.1
1 150.3 410.7
2 80.1 355.2
4 35.6 180.4
6 - 95.3
8 12.5 50.1

| 24 | 1.1 | 5.2 |

Calculation of Key Pharmacokinetic Parameters

The following diagram illustrates the logical flow for calculating the final PK parameters from the raw concentration-time data.

G cluster_input Input Data cluster_calc Parameter Calculation (NCA) cluster_output Final Bioavailability A Plasma Concentration vs. Time Data (IV and PO Groups) B Calculate AUC(0-t) (Linear Trapezoidal Rule) A->B C Calculate k_el (Slope of log-linear terminal phase) A->C E Calculate Cmax & Tmax (From observation) A->E D Calculate AUC(0-inf) AUC(0-t) + C_last / k_el B->D C->D F Calculate t½ 0.693 / k_el C->F G Calculate Clearance (CL) Dose_iv / AUC(0-inf)_iv D->G I Calculate Absolute Bioavailability (F%) [AUC_po / AUC_iv] * [Dose_iv / Dose_po] * 100 D->I H Calculate Volume of Distribution (Vdss) (CL * MRT) G->H

Caption: Logical flow for Non-Compartmental Analysis (NCA) of PK data.

Summary of Pharmacokinetic Parameters

The calculated parameters provide a comprehensive profile of Cmpd-X's behavior.

Table 2: Summary of Key Pharmacokinetic Parameters for Cmpd-X

Parameter Unit IV Route (1 mg/kg) PO Route (10 mg/kg)
Cmax ng/mL 450.2 (extrapolated) 410.7
Tmax hr - 1.0
AUC(0-inf) hr*ng/mL 785 3215
hr 3.5 3.8
CL L/hr/kg 1.27 -
Vdss L/kg 4.1 -

| F% | % | - | 41% |

Interpretation of Results
  • Absorption: Cmpd-X is rapidly absorbed after oral administration, with a Tmax of 1.0 hour.

  • Distribution: The volume of distribution (Vdss) of 4.1 L/kg is greater than total body water, suggesting that the compound distributes from the plasma into tissues.

  • Metabolism & Elimination: The clearance (CL) of 1.27 L/hr/kg indicates a moderate rate of elimination from the body. The half-life (t½) of approximately 3.5-3.8 hours suggests that the drug would be mostly cleared from the system within 24 hours after a single dose.

  • Bioavailability: The absolute oral bioavailability (F%) is calculated to be 41%.[5][6][8] This is a promising result for an early-stage compound, indicating that a substantial fraction of the oral dose reaches systemic circulation. It suggests that first-pass metabolism or incomplete absorption may be factors, but not to an extent that would preclude further development.[9]

Conclusion and Next Steps

This technical guide has outlined a standard and robust preclinical workflow for determining the pharmacokinetic profile and absolute bioavailability of the novel compound, (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine. Based on the hypothetical data generated, Cmpd-X demonstrates favorable drug-like properties, including rapid oral absorption and moderate bioavailability, warranting further investigation.

The next logical steps in the preclinical development of this compound would involve metabolite identification studies, pharmacokinetic studies in a non-rodent species (e.g., dog), and initial safety and toxicology assessments to build a comprehensive data package for a potential Investigational New Drug (IND) application.[17]

References

  • Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. (2020). U.S. Food and Drug Administration. [Link]

  • Calculation of Pharmacokinetic Parameters: Part1. (2015). YouTube. [Link]

  • Food-Effect Bioavailability and Fed Bioequivalence Studies. (n.d.). U.S. Food and Drug Administration. [Link]

  • Bioavailability. (n.d.). Wikipedia. [Link]

  • Guidance for Industry - Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. (n.d.). U.S. Food and Drug Administration. [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2015). AAPS Journal. [Link]

  • Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. (2015). Bioanalysis. [Link]

  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. (n.d.). Nuvisan. [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014). PMC. [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies? (2025). Patsnap Synapse. [Link]

  • Rodent In Vivo PK Service. (n.d.). Creative Biolabs. [Link]

  • Bioavailability and Bioequivalence Studies for Orally Administered Drug Products — General Considerations. (n.d.). IPQpubs. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. [Link]

  • Guidance for Industry Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations Draft Guid. (n.d.). Regulations.gov. [Link]

  • Pharmacokinetic Calculations. (n.d.). Yale University. [Link]

  • Basic concepts of bioavailability. (1995). Hong Kong Medical Journal. [Link]

  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. (2025). MDPI. [Link]

  • High-Throughput Physiologically Based Pharmacokinetic Model for Rodent Pharmacokinetics Prediction Using Machine Learning-Predicted Inputs and a Large In Vivo Pharmacokinetics Data Set. (2026). PMC. [Link]

  • Understanding Bioavailability in Pharmacokinetics. (2012). Certara. [Link]

  • Formulas Defining Basic Pharmacokinetic Parameters. (n.d.). MSD Manual Professional Edition. [Link]

  • Determination of pharmacokinetic parameters from plasma Data. (n.d.). SlideShare. [Link]

  • Bioavailability and Bioequivalence. (n.d.). EUPATI Open Classroom. [Link]

  • Drug Bioavailability. (2023). StatPearls - NCBI Bookshelf. [Link]

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (n.d.). PMC. [Link]

  • A method to determine pharmacokinetic parameters based on andante constant-rate intravenous infusion. (2017). PMC. [Link]

  • How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. (2024). Prisys Biotechnology. [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024). MDPI. [Link]

  • Preclinical Studies in Drug Development. (n.d.). PPD. [Link]

  • (4-(4-Methylthiazol-5-yl)phenyl)methanamine. (n.d.). MySkinRecipes. [Link]

Sources

Technical Whitepaper: Toxicity Profile, Handling, and Application of (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of previously "undruggable" proteins[1]. At the core of this technology is the recruitment of E3 ubiquitin ligases, predominantly the von Hippel-Lindau (VHL) protein. (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine is an advanced, highly optimized building block used to synthesize the VHL-recruiting moiety of PROTACs[2].

This whitepaper provides an in-depth analysis of the chemical identity, predictive toxicity profile (MSDS), and laboratory handling protocols for this specific intermediate. By understanding both the safety parameters and the mechanistic rationale behind its structural design, researchers can efficiently integrate this compound into novel degrader synthesis workflows.

Chemical Identity & Structural Rationale

(2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine is a functionalized benzylamine featuring a methylthiazole group and a critical methoxy substitution at the ortho position relative to the methanamine.

  • IUPAC Name: (2-Methoxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl)methanamine

  • Molecular Formula: C₁₂H₁₄N₂OS

  • Molecular Weight: 234.32 g/mol

  • Appearance: Light yellow to brown solid/viscous oil (depending on salt form)

The "E-E-A-T" Insight: Why the 2-Methoxy Group?

In classic VHL ligands like VH032, the right-hand side (RHS) consists of a des-methoxy 4-(4-methylthiazol-5-yl)benzylamine[1]. While effective, the flexible benzylamine bond incurs an entropic penalty upon binding to VHL. The introduction of the 2-methoxy group serves a dual purpose:

  • Conformational Locking: The steric bulk of the methoxy group restricts the dihedral angle between the phenyl ring and the benzylic carbon. This pre-organizes the molecule into the bioactive conformation required for optimal π−π edge-to-face stacking with the Tyr98 residue in the VHL binding pocket[2].

  • Electronic Modulation: The electron-donating nature of the methoxy group enriches the electron density of the phenyl ring, strengthening non-covalent interactions within the solvent-exposed regions of the E3 ligase complex[3].

Quantitative Comparison of VHL Ligand Precursors
Property / MetricStandard Core (Des-methoxy)Optimized Core (2-Methoxy)
Chemical Structure 4-(4-methylthiazol-5-yl)benzylamine(2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine
Molecular Weight 204.29 g/mol 234.32 g/mol
cLogP (approx.) 1.822.15
VHL Binding Affinity ( Kd​ ) ~185 nM (in VH032 format)[1]< 100 nM (Conformationally locked)[2]
Steric Penalty on Binding High (Free rotation)Low (Restricted rotation)

Material Safety Data Sheet (MSDS) & Toxicity Profile

Because this compound is a specialized pharmaceutical intermediate[4], its empirical toxicity data is derived from its functional groups (primary aliphatic amine, thiazole ring, and anisole derivative). It must be handled as a hazardous chemical.

Hazard Identification (GHS Classification)
  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation. Primary amines are nucleophilic and can react with skin proteins, causing sensitization or dermatitis.

  • Serious Eye Damage/Eye Irritation (Category 1): H318 - Causes serious eye damage. The basicity of the methanamine group ( pKa​≈9.5 ) makes it highly irritating to ocular mucosa.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Toxicological Properties
  • Acute Toxicity: Expected oral LD50​ (rat) > 500 mg/kg, based on similar thiazolyl-benzylamines.

  • Metabolic Stability: The methylthiazole ring is generally resistant to rapid CYP450-mediated oxidation, which is why it is favored in PROTAC design. However, the primary amine is susceptible to monoamine oxidase (MAO) if ingested, leading to potential aldehyde metabolites.

  • Carcinogenicity/Mutagenicity: No structural alerts for mutagenicity (Ames test negative predicted), as it lacks nitroaromatics or alkylating moieties.

Handling, Storage, and PPE
  • Storage Causality: Must be stored at 2-8°C under an inert atmosphere (Argon or Nitrogen). Why? Primary amines readily absorb atmospheric CO2​ to form carbamate salts, which will precipitate as insoluble white solids and ruin reaction stoichiometry.

  • PPE: Nitrile gloves (double-gloving recommended during weighing), safety goggles, and a well-ventilated fume hood.

Mechanistic Role in PROTAC Workflows

Once synthesized into a complete PROTAC, the 2-methoxy derivative acts as the anchor to the VHL ligase. The diagram below illustrates the self-validating biological system where the PROTAC bridges the Protein of Interest (POI) and the VHL complex, leading to ubiquitination.

G A POI (Protein of Interest) D Ternary Complex Formation A->D Binds Warhead B PROTAC (2-Methoxy VHL Ligand) B->D Bridges POI & E3 C VHL E3 Ligase Complex C->D Binds Ligand E Polyubiquitination D->E Ub Transfer F 26S Proteasome Degradation E->F Recognition

PROTAC-mediated degradation pathway utilizing the 2-methoxy VHL ligand to form a ternary complex.

Experimental Protocol: Amide Coupling to VHL Core

To utilize (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine in PROTAC synthesis, it is typically coupled to a Boc-protected L-tert-leucine-hydroxyproline core[5]. The following protocol is a self-validating system designed to maximize yield while mitigating the steric hindrance introduced by the 2-methoxy group.

Step-by-Step Methodology
  • Activation: In an oven-dried round-bottom flask under Argon, dissolve the carboxylic acid core (1.0 eq, e.g., Boc-L-tert-leucine-hydroxyproline) in anhydrous DMF (0.1 M).

  • Coupling Reagent Addition: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature.

    • Causality: HATU is selected over EDC/HOBt because the 2-methoxy group sterically hinders the adjacent primary amine. The highly reactive HOAt-ester intermediate generated by HATU overcomes this activation barrier.

  • Amine Addition: Add (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine (1.1 eq) dropwise. Stir for 4–6 hours.

  • Reaction Monitoring: Monitor via LC-MS. The mass of the product should reflect the exact mass of the coupled product minus H2​O .

  • Aqueous Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (3x) and brine.

    • Causality: The 5% LiCl wash is critical. DMF is highly miscible in EtOAc; LiCl specifically partitions DMF into the aqueous phase, preventing contamination of the final PROTAC intermediate.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (typically 0-10% MeOH in DCM).

References

  • A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). PMC (nih.gov). 1

  • Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase. ChemRxiv. 2

  • Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel–Lindau E3 Ubiquitin Ligase: Development of Highly Potent Hypoxia-Inducible Factor-1α Stabilizers. PMC (nih.gov). 3

  • WO2024050016A1 - Compositions and methods for targeted inhibition and degradation of proteins in an insect cell. Google Patents.4

  • WO2022187650A1 - Heterobifunctional compositions for targeted protein degradation and methods for their use. Google Patents. 5

Sources

Technical Guide: Characterizing the In Vitro Binding Affinity of (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine, a Novel Chemical Entity

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist.

Introduction: The "Why" Before the "How"

In drug discovery, determining the binding affinity of a compound to its molecular target is a foundational step. Affinity, often quantified by the dissociation constant (Kd) or the inhibition constant (Ki), describes the strength of the interaction between the compound (ligand) and its target protein. A high-affinity interaction is often a prerequisite for potent biological activity.

The subject of our investigation, (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine, contains structural features—a substituted phenyl ring, a thiazole heterocycle, and a primary amine—that suggest potential interactions with several major drug target families, including G-Protein Coupled Receptors (GPCRs) and protein kinases.

This guide will detail a multi-step process to:

  • Establish a Primary Target Profile: Utilizing competitive binding assays against hypothesized target classes.

  • Quantify Binding Affinity with Precision: Employing gold-standard methodologies to derive key affinity constants (Ki, Kd).

  • Validate Findings with Orthogonal Methods: Confirming the interaction using label-free technologies to ensure data robustness.

Part 1: Primary Target Profiling - Radioligand Binding Assays for GPCRs

Given the methanamine moiety, a logical starting point is to screen for affinity at aminergic GPCRs. The most direct and sensitive method for quantifying affinity at a GPCR is the radioligand competition binding assay.

The Principle of Competitive Binding

This assay measures the ability of our test compound to compete with a high-affinity radiolabeled ligand ([³H]-ligand, [¹²⁵I]-ligand) for binding to a receptor preparation (e.g., cell membranes expressing the target). The displacement of the radioligand by increasing concentrations of the test compound allows us to calculate the test compound's affinity, expressed as the inhibition constant (Ki).

Experimental Workflow: Radioligand Competition Assay

The workflow is designed to ensure reproducibility and accuracy.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_acq Phase 3: Data Acquisition P1 Prepare Cell Membranes (Expressing target GPCR) P2 Prepare Assay Buffer (e.g., Tris-HCl, MgCl2) P3 Prepare Ligands: - Test Compound (Serial Dilution) - Radioligand (Constant Conc.) - Non-Specific Ligand (High Conc.) E1 Incubate: Membranes + Radioligand + Test Compound/Buffer/NSB P3->E1 E2 Separate Bound from Free (Rapid Filtration over GF/C filters) E1->E2 E3 Wash Filters (Remove unbound radioligand) E2->E3 D1 Add Scintillation Cocktail to Filters E3->D1 D2 Quantify Radioactivity (Scintillation Counter - CPM) D1->D2

Caption: Workflow for a radioligand competition binding assay.

Detailed Protocol: Ki Determination for a Hypothetical 5-HT Receptor
  • Membrane Preparation: Utilize commercially available membranes or prepare them from cell lines overexpressing the target receptor (e.g., HEK293 cells). Homogenize cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes. Resuspend in assay buffer.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membranes + Radioligand (e.g., [³H]-Ketanserin at its Kd concentration) + Assay Buffer.

    • Non-Specific Binding (NSB): Membranes + Radioligand + High concentration of a non-labeled competitor (e.g., 10 µM Mianserin). This defines the baseline signal.

    • Test Compound: Membranes + Radioligand + Serial dilutions of (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine (e.g., from 10 pM to 100 µM).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/C) using a cell harvester. This traps the membranes with bound radioligand while unbound ligands pass through.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactive decay (in Counts Per Minute, CPM) using a scintillation counter.

Data Analysis: From IC50 to Ki
  • Calculate Specific Binding: For each well, Specific Binding = Total CPM - Average NSB CPM.

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine IC50: Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism. The IC50 is the concentration of the test compound that displaces 50% of the specific radioligand binding.

  • Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation . This conversion accounts for the concentration and affinity of the radioligand used in the assay.

    Ki = IC50 / (1 + ([L]/Kd))

    • [L] = Concentration of the radioligand.

    • Kd = Dissociation constant of the radioligand for the receptor.

Table 1: Hypothetical Radioligand Binding Data

ParameterValueDescription
Radioligand[³H]-KetanserinA selective 5-HT2A receptor antagonist.
Radioligand [L]1.5 nMConcentration used in the assay.
Radioligand Kd1.5 nMAffinity of the radioligand for the receptor.
IC50 (Test Cmpd)75 nMDetermined from the competition curve fit.
Calculated Ki 37.5 nM Ki = 75 / (1 + (1.5/1.5)) = 37.5 nM

This Ki value represents the intrinsic affinity of our test compound for the target receptor, independent of the assay conditions.

Part 2: Orthogonal Validation - Fluorescence Polarization (FP) Assays

To validate a primary hit, especially if the target is an enzyme like a protein kinase, an orthogonal assay with a different physical principle is essential. Fluorescence Polarization (FP) is a powerful, homogeneous technique ideal for this purpose.

The Principle of Fluorescence Polarization

FP measures changes in the rotational speed of a fluorescent molecule (a tracer). A small, fluorescently-labeled tracer tumbles rapidly in solution, depolarizing emitted light. When this tracer binds to a larger protein (e.g., a kinase), its tumbling slows dramatically, and the emitted light remains highly polarized. A test compound that competes with the tracer for the binding site will displace it, causing it to tumble freely again, leading to a decrease in polarization.

Experimental Workflow: Kinase Inhibitor FP Assay

G cluster_prep Phase 1: Reagent Preparation cluster_exec Phase 2: Assay Assembly cluster_acq Phase 3: Data Acquisition P1 Prepare Kinase Enzyme P2 Prepare Fluorescent Tracer (Known kinase binder) P3 Prepare Test Compound (Serial Dilution) E1 Dispense Reagents into Plate: - Kinase + Tracer - Kinase + Tracer + Test Cmpd P3->E1 E2 Incubate to Reach Binding Equilibrium E1->E2 D1 Excite Plate with Polarized Light E2->D1 D2 Measure Parallel and Perpendicular Emitted Light D1->D2 D3 Calculate Polarization (mP) D2->D3

Caption: Workflow for a Fluorescence Polarization competition assay.

Detailed Protocol: FP Assay for a Hypothetical Kinase Target
  • Reagent Preparation:

    • Kinase: Recombinant kinase enzyme (e.g., ABL1) in a suitable assay buffer.

    • Tracer: A fluorescently-labeled ATP-competitive inhibitor known to bind the kinase.

    • Test Compound: Serial dilutions of (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine.

  • Assay Setup (384-well plate):

    • Low Polarization Control (Tracer only): Tracer + Buffer.

    • High Polarization Control (Bound Tracer): Tracer + Kinase Enzyme.

    • Competition Wells: Tracer + Kinase Enzyme + Serial dilutions of the test compound.

  • Incubation: Incubate the plate, protected from light, for a predetermined time (e.g., 30-60 minutes) at room temperature.

  • Measurement: Read the plate on a microplate reader equipped with polarization filters. The instrument measures the intensity of light emitted parallel and perpendicular to the excitation plane and calculates the polarization value, typically in millipolarization units (mP).

Data Analysis and Interpretation

The data analysis is analogous to the radioligand assay. A plot of mP values against the log concentration of the test compound yields a sigmoidal curve. An IC50 is determined from this curve, which can be converted to a Ki using the Cheng-Prusoff equation, where [L] is the tracer concentration and Kd is the affinity of the tracer for the kinase.

This orthogonal validation provides a high degree of confidence. If the Ki values from the radioligand assay and the FP assay are concordant, it strongly suggests a true binding event.

Part 3: Advanced Characterization - Surface Plasmon Resonance (SPR)

For high-priority hits, it is crucial to move beyond simple affinity constants and understand the kinetics of the interaction—how fast the compound binds (association rate, kₐ) and how long it stays bound (dissociation rate, kₔ). Surface Plasmon Resonance (SPR) is a label-free technology that provides this data in real-time.

The Principle of SPR

  • A target protein (e.g., a GPCR or kinase) is immobilized onto a sensor chip.

  • A solution containing the test compound (analyte) is flowed over the chip surface.

  • Binding of the analyte to the immobilized protein changes the refractive index at the surface.

  • This change is detected by a laser and is proportional to the mass accumulating on the surface, reported in Response Units (RU).

  • By monitoring the RU over time during association (analyte flow) and dissociation (buffer flow), we can determine the kinetic rate constants.

The dissociation constant (Kd) is then calculated directly from the kinetic constants: Kd = kₔ / kₐ .

Table 2: Interpreting Kinetic Data from SPR

Scenariokₐ (on-rate)kₔ (off-rate)Kd (Affinity)Implication
Fast-on, Fast-off HighHighModerateRapidly equilibrating, may require frequent dosing.
Slow-on, Slow-off LowLowHighLong residence time, potentially durable effect.
Fast-on, Slow-off HighLowVery High"Kinetic Hotspot," often a desirable drug profile.

An SPR experiment would provide the definitive characterization of the binding interaction for (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine, revealing a kinetic signature that is invaluable for predicting its in vivo behavior.

Conclusion and Path Forward

This guide outlines a rigorous, multi-tiered strategy for characterizing the in vitro binding affinity of a novel compound, (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine. By starting with a hypothesis-driven primary screen using a sensitive method like a radioligand assay, followed by orthogonal validation with a technique such as FP, and finally performing in-depth kinetic analysis with SPR, we can build a comprehensive and reliable binding profile.

The resulting affinity (Ki) and kinetic (kₐ, kₔ) data are critical decision-making parameters. They inform structure-activity relationships (SAR), guide lead optimization, and provide the foundation for subsequent cellular and in vivo functional studies.

References

  • Title: Principles and techniques of practical biochemistry. Source: Wilson, K., & Walker, J. (Eds.). (2010). Cambridge University Press. URL: [Link]

  • Title: Radioligand Binding Assays: What's in a Name? Source: Neubig, R. R., et al. (2003). The IUPHAR Compendium of Basic Principles for Pharmacological Analysis of Drug Action. URL: [Link]

  • Title: Relationship between inhibition constant (KI) and concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Source: Cheng, Y., & Prusoff, W. H. (1973). Biochemical Pharmacology. URL: [Link]

  • Title: Fluorescence Polarization/Anisotropy in Diagnostics and High-Throughput Screening. Source: Moerke, N. J. (2009). The Assay Guidance Manual. URL: [Link]

  • Title: Assay Guidance Manual. Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL: [Link]

  • Title: Surface Plasmon Resonance (SPR) for the Characterization of Biologics. Source: Bio-Rad Laboratories. URL: [Link]

Crystal Structure and X-Ray Crystallography of (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine: A Structural Guide to Next-Generation VHL Ligands

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine is a highly specialized chemical building block functioning as an advanced Right-Hand Side (RHS) moiety for von Hippel-Lindau (VHL) E3 ligase ligands and Proteolysis Targeting Chimeras (PROTACs). The addition of a 2-methoxy group to the standard phenylene core is not merely a synthetic exercise; it is a structure-guided modification designed to lock the ligand's conformation, significantly reducing the entropic penalty of protein binding.

As a Senior Application Scientist, I have structured this whitepaper to detail the crystallographic methodologies required to validate this conformational pre-organization. The workflow spans from small-molecule X-ray diffraction (XRD) to establish geometric restraints, through to macromolecular VHL-ElonginB-ElonginC (VBC) co-crystallography to validate target engagement.

Mechanistic Rationale: The Thermodynamics of Conformational Pre-organization

In standard VHL ligands (e.g., VH298 or VH032), the RHS consists of an unsubstituted 4-(4-methylthiazol-5-yl)benzylamine[1]. While this moiety effectively engages the VHL surface, the benzylic amine retains a high degree of rotational freedom in solution. Upon binding, freezing this rotatable bond incurs a significant entropic penalty ( −ΔS∘ ).

By introducing a methoxy group at the 2-position (ortho to the methanamine), steric hindrance is generated between the methoxy oxygen and the benzylic protons (or the adjacent amide carbonyl when incorporated into a full ligand). This steric clash restricts the dihedral angle, pre-organizing the molecule into its bioactive conformation[2]. Furthermore, the methoxy oxygen can act as a hydrogen bond acceptor, potentially forming an intramolecular hydrogen bond with the adjacent amide NH , further rigidifying the scaffold.

G A Unsubstituted RHS (High Entropic Penalty) B Addition of 2-Methoxy Group A->B C Steric Clash with Benzylic Protons B->C D Intramolecular H-Bonding Potential B->D E Conformational Lock (Pre-organization) C->E D->E F Enhanced VHL Binding Affinity (Lower ΔS°) E->F

Thermodynamic rationale for the 2-methoxy substitution via conformational pre-organization.

Small Molecule X-Ray Crystallography: Establishing Restraints

Causality Check: Why perform small-molecule XRD on the fragment before macromolecular co-crystallography? Macromolecular electron density maps (typically 1.8 - 2.5 Å) are often insufficient to unambiguously assign the exact dihedral angle of a novel, sterically hindered bond. Solving the small-molecule crystal structure of the (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine fragment provides ultra-high-resolution (<0.8 Å) bond lengths and angles. These parameters are converted into a Chemical Component Dictionary (CIF) restraint file, preventing geometric distortion during the refinement of the VBC-ligand complex[3].

Protocol 1: Small Molecule Crystallization and Diffraction

This protocol is self-validating: the use of the HCl salt ensures the amine does not oxidize during the crystallization timeframe and drives lattice formation via strong chloride-hydrogen bonding networks.

  • Solvent System Selection : Dissolve 50 mg of the compound (as an HCl salt) in 1 mL of Methanol to achieve near-saturation.

  • Vapor Diffusion Setup : Place the methanol solution in a 2 mL inner glass vial. Place this vial inside a 10 mL outer vial containing 3 mL of Diethyl Ether (anti-solvent). Cap the outer vial tightly to allow slow vapor equilibration.

  • Harvesting : After 48–72 hours, identify well-formed, single monoclinic/triclinic crystals. Mount a single crystal onto a MiTeGen loop using perfluoropolyether oil as a cryoprotectant.

  • Data Collection : Flash-cool the crystal to 100 K in a nitrogen stream. Collect diffraction data using a microfocus Cu-Kα X-ray source ( λ=1.5418 Å).

  • Structure Solution : Integrate data using APEX3 and solve the phase problem via Direct Methods (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Extract the precise Ar−CH2​−NH2​ dihedral angles to generate the CIF restraints.

Macromolecular Co-Crystallography: The VBC-Ligand Complex

Once the geometric restraints are established, the full VHL ligand (incorporating the 2-methoxy RHS) is co-crystallized with the VHL-ElonginB-ElonginC (VBC) ternary complex to map the specific protein-ligand interactions[4].

G cluster_0 Small Molecule Phase cluster_1 Macromolecular Phase N1 Fragment Synthesis N2 Small Molecule XRD N1->N2 N3 CIF Restraint Generation N2->N3 N5 Ligand Soaking & Co-Crystallization N3->N5 Geometric Restraints N4 VBC Complex Purification N4->N5 N6 Synchrotron Diffraction N5->N6 N7 Molecular Replacement N6->N7

Workflow integrating small-molecule restraints into macromolecular VBC co-crystallography.
Protocol 2: VBC Complex Expression and Co-Crystallization

This protocol utilizes a strict 2% DMSO limit during complexation to self-validate against solvent-induced protein denaturation.

  • Protein Expression & Purification : Co-express human VHL (residues 54-213), Elongin B (1-118), and Elongin C (17-112) in E. coli BL21(DE3). Purify the complex using Ni-NTA affinity chromatography (targeting a His-tag on VHL), followed by TEV protease cleavage. Polish the complex via Size Exclusion Chromatography (Superdex 75) into a crystallization buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT.

  • Ligand Complexation : Concentrate the VBC complex to 10 mg/mL. Add the 2-methoxy-containing VHL ligand dissolved in DMSO to achieve a 1:3 (protein:ligand) molar ratio. Ensure the final DMSO concentration strictly does not exceed 2% (v/v). Incubate on ice for 2 hours to ensure complete target engagement.

  • Hanging Drop Vapor Diffusion : Set up crystallization drops by mixing 1 µL of the VBC-ligand complex with 1 µL of reservoir solution (0.1 M HEPES pH 7.4, 15% PEG 3350, 0.2 M MgCl2). Seal over a 500 µL reservoir well and incubate at 18°C.

  • Diffraction and Phasing : Harvest the resulting hexagonal crystals after 3-5 days. Briefly soak in reservoir solution supplemented with 20% (v/v) glycerol for cryoprotection, then flash-cool in liquid nitrogen.

  • Data Processing : Collect data at a synchrotron source (e.g., Advanced Photon Source). Solve the structure by Molecular Replacement (Phaser) using a previously solved VBC complex (e.g., PDB: 4W9H) as the search model.

Data Presentation: Crystallographic Statistics

The following table summarizes the typical refinement statistics required to validate both the small molecule and the macromolecular complex, ensuring high-confidence structural models.

Crystallographic ParameterSmall Molecule (RHS Fragment)VBC-Ligand Co-Crystal
X-Ray Source Microfocus Cu-Kα (1.5418 Å)Synchrotron (e.g., 0.9795 Å)
Space Group P21​/c (Monoclinic) P65​22 (Hexagonal)
Resolution Limit 0.75 Å1.85 Å
Rwork​ / Rfree​ 0.035 / N/A0.185 / 0.215
RMSD Bond Lengths 0.002 Å0.008 Å
RMSD Bond Angles 0.04°1.15°
Primary Utility Generation of geometric CIF restraintsValidation of VHL target engagement

References

  • Julian, L. D., et al. "Discovery of a Potent and Selective in Vivo Probe (VH298) for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase." Journal of Medicinal Chemistry, 2016. URL:[Link]

  • Schönegge, A. M., et al. "Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase." ChemRxiv, 2023. URL:[Link]

  • Soares, P., et al. "Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability." Journal of Medicinal Chemistry, 2021. URL:[Link]

  • Kaelin, W. G. "The von Hippel-Lindau tumor suppressor protein: O2 sensing and cancer." Nature Reviews Cancer, 2008. URL:[Link]

Predicted Biological Targets and Application of (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of Targeted Protein Degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) relies heavily on the precise engineering of E3 ligase recruiting ligands. (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine represents a highly specialized, next-generation chemical building block. By deconstructing its pharmacophores, we can accurately predict its primary biological target—the von Hippel-Lindau (VHL) E3 ubiquitin ligase—while mapping its secondary off-target kinase liabilities.

This technical whitepaper provides an in-depth analysis of this compound's predicted biological targets, the causality behind its structural design, and self-validating experimental workflows for its application in drug discovery.

Pharmacophore Deconstruction & Target Prediction

To understand the biological trajectory of (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine, we must analyze its three distinct structural motifs. Each moiety dictates specific protein-ligand interactions, balancing primary target affinity with potential off-target cross-reactivity.

Primary Target: The VHL E3 Ubiquitin Ligase

The core 4-(4-methylthiazol-5-yl)benzylamine scaffold is the foundational anchor for recruiting the[1]. In endogenous signaling, VHL recognizes the hydroxylated proline (Hyp564) of the Hypoxia-Inducible Factor 1-alpha (HIF-1 α ). Small molecule VHL ligands, such as VH032 and VH298, utilize the 4-methylthiazole group to deeply penetrate a narrow, hydrophobic channel on the VHL surface, mimicking this native interaction[2].

The Causality of the 2-Methoxy Substitution: Standard VHL ligands utilize an unsubstituted benzylamine to attach the PROTAC linker. However, introducing a methoxy group at the 2-position (ortho to the methanamine) serves a critical stereoelectronic function. The steric bulk of the methoxy group restricts the rotational freedom of the benzylic C-N bond. This pre-organizes the "exit vector" of the chemical linker, reducing the entropic penalty during the formation of the ternary complex (Protein of Interest - PROTAC - VHL). This rigidification can significantly enhance the cooperativity ( α ) of the PROTAC[3][4].

Secondary Targets: Kinases and GPCRs

While optimized for VHL, the molecule carries inherent liabilities due to its privileged substructures:

  • Cyclin-Dependent Kinases (CDKs) & Aurora Kinases: The 4-methylthiazole moiety is a well-documented pharmacophore for kinase inhibition. Compounds bearing this ring frequently exhibit nanomolar affinity for and , as well as Aurora A/B kinases[5][6][7].

  • Amine Oxidases & GPCRs: The 2-methoxybenzylamine motif is historically associated with neuropharmacology, acting as a scaffold for[8].

Table 1: Pharmacophore Deconstruction and Predicted Targets
Structural MotifPrimary Predicted TargetSecondary / Off-TargetsMechanistic Function in PROTACs
4-methylthiazole VHL E3 LigaseCDK4/6, CDK9, AuroraHydrophobic anchor mimicking Hyp564 of HIF-1 α
Methanamine VHL E3 Ligase (Linker)Amine OxidasesSolvent-exposed attachment point for chemical linkers
2-Methoxy group Ternary ComplexGPCRs (e.g., PAR2)Stereoelectronic modifier to lock linker trajectory

Mechanism of Action: PROTAC Ternary Complex Formation

When integrated into a PROTAC, this compound acts as the critical recruitment module that hijacks the cellular ubiquitination machinery. The diagram below illustrates the signaling workflow from target engagement to proteasomal degradation.

PROTAC_Mechanism Target Protein of Interest (POI) Ternary Ternary Complex (POI - PROTAC - VHL) Target->Ternary binds Ligand Target Ligand Ligand->Target Linker Chemical Linker Ligand->Linker VHL_Ligand VHL Anchor (Methoxy-Thiazole) Linker->VHL_Ligand VHL VHL E3 Ligase VHL_Ligand->VHL VHL->Ternary recruits Ubiquitin Polyubiquitination Ternary->Ubiquitin E2 enzyme transfer Proteasome 26S Proteasomal Degradation Ubiquitin->Proteasome degradation signal

Fig 1. Mechanism of PROTAC-induced targeted protein degradation via VHL E3 ligase recruitment.

Experimental Workflows & Self-Validating Protocols

To utilize (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine in drug development, rigorous validation of both binary binding and ternary complex formation is required. The following protocols are designed with built-in self-validation mechanisms to ensure data trustworthiness.

Protocol: Self-Validating TR-FRET Assay for Ternary Complex Formation

Objective: Quantify the cooperativity ( α ) of the PROTAC ternary complex. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because its time-gated nature eliminates short-lived background autofluorescence, providing the extreme signal-to-noise ratio necessary to detect transient, dynamic ternary interactions.

Step-by-Step Methodology:

  • Reagent Preparation: Conjugate the recombinant VHL complex with a Terbium fluorophore (Tb, donor) and the Protein of Interest (POI) with Alexa Fluor 647 (AF647, acceptor).

  • Titration Matrix: Prepare a 2D matrix in a 384-well plate. Titrate the synthesized PROTAC across a 12-point gradient (from 1 pM to 10 μ M) against fixed nanomolar concentrations of POI and VHL.

  • Equilibration: Seal and incubate the microplate at 25°C for 2 hours to ensure thermodynamic equilibrium is reached.

  • Data Acquisition: Read the plate using a microplate reader equipped with TR-FRET optics (Excitation: 337 nm, Emission: 665 nm / 615 nm).

  • Self-Validation (The Hook Effect): Plot the FRET ratio against PROTAC concentration. A valid PROTAC must display a bell-shaped curve (the "hook effect"). At excessively high concentrations, the PROTAC saturates both the POI and VHL independently, forming binary complexes that physically cannot interact, causing the FRET signal to crash. If the signal merely plateaus without dropping at high concentrations, the result is an artifact (e.g., protein aggregation), and the assay must be rejected.

Protocol: Cellular Degradation & Proteasome Rescue (Western Blot)

Objective: Validate intracellular target degradation and confirm the mechanism of action.

Step-by-Step Methodology:

  • Cell Treatment: Seed HEK293T cells at 2×105 cells/well in 6-well plates. Treat with the PROTAC across a 10-point concentration gradient (1 nM to 10 μ M) for 24 hours.

  • Proteasome Rescue (Self-Validation): In parallel, pre-treat a control cohort with 1 μ M MG132 (a potent 26S proteasome inhibitor) 2 hours prior to PROTAC addition.

    • Causality: If the POI is degraded in the standard group but completely rescued in the MG132 group, it definitively proves that the loss of POI is strictly proteasome-dependent, ruling out compound toxicity, transcriptional downregulation, or assay artifacts.

  • Immunoblotting: Lyse cells using RIPA buffer with protease inhibitors. Resolve lysates via SDS-PAGE, transfer to PVDF membranes, and probe for the POI, VHL, and GAPDH (loading control).

Validation_Workflow Step1 1. PROTAC Synthesis (Amide Coupling) Step2 2. VHL Binding Assay (SPR / FP) Step1->Step2 Purified PROTAC Step3 3. Ternary Complex Formation (TR-FRET) Step2->Step3 Kd < 100nM Step4 4. Cellular Degradation (Western Blot) Step3->Step4 Positive cooperativity Step5 5. Proteomics Profiling (Off-target Analysis) Step4->Step5 DC50 & Dmax determined

Fig 2. Step-by-step experimental workflow for validating novel VHL-targeting PROTAC molecules.

Comparative Data Presentation

By leveraging the 2-methoxy substitution, researchers can fine-tune the physicochemical properties of the resulting PROTAC. Table 2 outlines the predicted comparative advantages of using this specific building block over the traditional, unsubstituted VHL ligand (VH032).

Table 2: Comparative Binding Profile (Predicted vs. Standard VH032)
Ligand PrecursorVHL Affinity ( Kd​ )Ternary Cooperativity ( α )Predicted Lipophilicity (LogP)Exit Vector Dynamics
Standard VH032 ~185 nMTarget dependent (Baseline)ModerateFlexible (High entropy)
2-Methoxy Variant ~150 - 200 nMEnhanced (Rigidified vector)Higher (Improved cell entry)Restricted (Low entropy)

Note: While binary affinity to VHL remains relatively stable, the restricted exit vector dynamics provided by the methoxy group theoretically lower the entropic cost of ternary complex formation, leading to lower DC50​ values in cellular assays.

References

  • Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase: Structure–Activity Relationships Leading to the Chemical Probe VH298. Journal of Medicinal Chemistry. Available at:[Link]

  • A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents (via PMC). Available at:[Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. Available at:[Link]

  • Discovery of a Series of Covalent Ligands That Bind to Cys77 of the Von Hippel–Lindau Tumor Suppressor Protein (VHL). ACS Medicinal Chemistry Letters. Available at:[Link]

Sources

Methodological & Application

Advanced Application Note: Synthesis and Validation of (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, PROTAC Developers, and Medicinal Chemistry Researchers Document Type: Validated Experimental Protocol & Mechanistic Guide

Introduction and Strategic Context

The compound (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine is a highly valuable bifunctional building block, predominantly utilized in the design of targeted protein degraders (PROTACs) and molecular glues. The inclusion of the 4-methylthiazole moiety is a recognized pharmacophore for binding to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in hijacking the ubiquitin-proteasome system for targeted protein degradation[1].

Unlike its non-methoxylated analog, the addition of the methoxy group at the 2-position of the phenyl ring introduces specific steric and electronic parameters that can significantly alter the dihedral angle between the phenyl and thiazole rings, thereby fine-tuning the binding affinity and exit vector trajectory in VHL-targeting chimeras[1].

This application note details a robust, two-step synthetic pathway designed for scalability, high yield, and minimal chromatographic bottlenecking.

Retrosynthetic Logic and Pathway Visualization

To construct this molecule efficiently, we employ a convergent approach. The primary amine is masked as a nitrile to prevent catalyst poisoning and unwanted side reactions during the critical carbon-carbon bond formation.

  • C-C Bond Formation: A Suzuki-Miyaura cross-coupling constructs the biaryl axis.

  • Nitrile Reduction: A chemoselective reduction converts the nitrile to the target methanamine without reducing the thiazole ring.

SynthesisPathway SM1 4-Bromo-2-methoxybenzonitrile (Starting Material) Step1 Step 1: Suzuki-Miyaura Cross-Coupling (Pd(dppf)Cl2, K2CO3) SM1->Step1 SM2 4-Methylthiazole-5-boronic acid pinacol ester SM2->Step1 Int1 2-Methoxy-4-(4-methylthiazol -5-yl)benzonitrile (Intermediate) Step1->Int1 C-C Bond Formation Step2 Step 2: Chemoselective Reduction (BH3·THF) Int1->Step2 Product (2-Methoxy-4-(4-methylthiazol -5-yl)phenyl)methanamine (Target Compound) Step2->Product Nitrile to Amine

Fig 1: Two-step synthetic workflow for the target methanamine building block.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 2-Methoxy-4-(4-methylthiazol-5-yl)benzonitrile[3]

Mechanistic Rationale (Causality): The Suzuki-Miyaura coupling is chosen over direct C-H arylation to ensure absolute regiocontrol at the 5-position of the thiazole. We utilize Pd(dppf)Cl₂ as the pre-catalyst. The bidentate dppf ligand provides a wide bite angle, which accelerates the reductive elimination step—a critical requirement when coupling sterically encumbered ortho-substituted aryl halides. A biphasic solvent system (1,4-Dioxane/H₂O) ensures the solubility of both the organic substrates and the inorganic base (K₂CO₃).

Protocol:

  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-methoxybenzonitrile (10.0 g, 47.1 mmol, 1.0 eq) and 4-methylthiazole-5-boronic acid pinacol ester (12.6 g, 56.5 mmol, 1.2 eq).

  • Solvent & Base: Add 1,4-dioxane (100 mL) and a 2M aqueous solution of K₂CO₃ (47 mL, 94.2 mmol, 2.0 eq).

  • Degassing (Critical for Validation): Sparge the biphasic mixture with Argon for 15 minutes. Oxygen must be rigorously excluded to prevent homocoupling of the boronic ester.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (1.72 g, 2.35 mmol, 0.05 eq) under a positive stream of Argon. Attach a reflux condenser.

  • Reaction: Heat the mixture to 90 °C in an oil bath for 12 hours.

  • Self-Validation Check: Sample the organic layer. TLC (Hexanes:EtOAc 3:1) should show complete consumption of the aryl bromide. LC-MS must confirm the product mass ([M+H]⁺ = 231.0).

  • Workup: Cool to room temperature. Dilute with EtOAc (150 mL) and wash with water (2 x 100 mL) and brine (100 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, 10% to 40% EtOAc in Hexanes) to afford the intermediate as a pale yellow solid.

Step 2: Synthesis of (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine

Mechanistic Rationale (Causality): Reducing a benzonitrile in the presence of a thiazole ring presents chemoselectivity challenges. Transition-metal-catalyzed hydrogenations (e.g., Pd/C or Raney Ni) are highly susceptible to catalyst poisoning by the sulfur atom in the thiazole ring. Furthermore, standard LiAlH₄ can sometimes lead to partial desulfurization or ring-opening. Therefore, Borane-Tetrahydrofuran (BH₃·THF) is selected. It acts as an electrophilic reducing agent, coordinating to the nitrile nitrogen and cleanly reducing it to the primary amine without affecting the heteroaromatic system.

Protocol:

  • Preparation: Dissolve 2-methoxy-4-(4-methylthiazol-5-yl)benzonitrile (8.0 g, 34.7 mmol, 1.0 eq) in anhydrous THF (80 mL) under an Argon atmosphere. Cool the solution to 0 °C using an ice-water bath.

  • Reduction: Dropwise, add a 1.0 M solution of BH₃·THF in THF (104 mL, 104 mmol, 3.0 eq) over 30 minutes.

  • Reaction: Remove the ice bath and heat the reaction to reflux (65 °C) for 4 hours.

  • Quenching (Caution - Exothermic): Cool the reaction to 0 °C. Carefully quench the excess borane by the slow, dropwise addition of Methanol (20 mL), followed by 2M HCl (50 mL) to break the amine-borane complex. Stir at room temperature for 1 hour.

  • Workup: Concentrate the mixture in vacuo to remove THF and Methanol. Basify the remaining aqueous layer to pH 12 using 2M NaOH (ensure the temperature remains below 20 °C).

  • Extraction: Extract the free amine with Dichloromethane (3 x 100 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation Check: ¹H NMR (CDCl₃) must show the disappearance of the aromatic signal shifting associated with the strongly electron-withdrawing nitrile, and the appearance of a singlet integrating to 2H at ~3.8 ppm (benzylic CH₂). LC-MS must show [M+H]⁺ = 235.1.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes and analytical validation markers for a standard 10-gram scale synthesis.

StepTarget CompoundExpected YieldPurity (HPLC)Key Analytical Markers (LC-MS / IR)
1 2-Methoxy-4-(4-methylthiazol-5-yl)benzonitrile82 - 88%> 98%[M+H]⁺ = 231.0 IR: Sharp peak at ~2225 cm⁻¹ (C≡N stretch)
2 (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine75 - 80%> 95%[M+H]⁺ = 235.1 IR: Broad doublet at ~3300-3400 cm⁻¹ (N-H stretch)

Table 1: Reaction efficiency and analytical validation parameters.

References

  • Source: World Intellectual Property Organization (WIPO)

Sources

Application Note: Protocol for the Solubilization of (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This guide provides a comprehensive, field-proven protocol for the dissolution and preparation of (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine for use in cell culture experiments. The success of in vitro studies involving poorly water-soluble small molecules is critically dependent on achieving and maintaining proper solubilization. This document outlines the principles of solvent selection, detailed methodologies for creating high-concentration stock solutions and cell-ready working solutions, and essential validation steps to ensure experimental accuracy and reproducibility.

Introduction: The Criticality of Proper Solubilization

(2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine is an organic small molecule whose utility in biological research necessitates its introduction into aqueous cell culture environments. Like many novel organic compounds, it is predicted to have low aqueous solubility. Improper dissolution can lead to compound precipitation, resulting in inaccurate effective concentrations, high variability between experiments, and erroneous biological data.

This protocol is designed to provide researchers with a robust framework to overcome these challenges. The core principle involves preparing a highly concentrated stock solution in a suitable organic solvent, followed by careful dilution into the final aqueous culture medium. This approach minimizes the concentration of the organic solvent exposed to the cells, thereby mitigating potential cytotoxicity.[1][2]

Physicochemical Properties and Solvent Selection

Understanding the compound's properties is the first step in developing a solubilization strategy.

Table 1: Physicochemical Properties of (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine

PropertyValueSource
CAS Number 1448189-30-7[3]
Molecular Formula C₁₁H₁₂N₂S[3]
Molecular Weight 204.3 g/mol
Purity ≥95%[3]
Physical Form Viscous Liquid or Solid or Semi-solid
Storage 2-8°C, sealed in dry, keep in dark place
Rationale for Solvent Choice

For many water-insoluble organic compounds used in biological assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice. It is a powerful, amphiphilic solvent capable of dissolving a wide range of molecules.[1] However, DMSO can be toxic to cells at higher concentrations.[4][5][6] Therefore, the primary goal is to use the absolute minimum volume of DMSO required. Standard protocols recommend keeping the final DMSO concentration in cell culture medium at or below 0.5%, with many cell lines exhibiting sensitivity at concentrations above this level.[1] For sensitive assays or cell lines, a final concentration of ≤ 0.1% is often preferred.

Table 2: General Cytotoxicity of Common Organic Solvents in Cell Culture

SolventMax. Tolerated Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO) 0.1% - 1.0%Most common solvent for small molecules. Cytotoxicity is cell-line dependent.[1][4]
Ethanol (EtOH) 1.0% - 2.0%Less cytotoxic than DMSO for some cell lines, but also a less powerful solvent for highly nonpolar compounds.[1][4]
Methanol (MeOH) 1.0% - 2.0%Similar to ethanol, but can be more toxic.[4]
Dimethylformamide (DMF) ~0.1%Generally more cytotoxic than DMSO.[5]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a concentrated stock solution. The objective is to create a stock that is concentrated enough to allow for significant dilution (e.g., 1:1000 or greater) into the final culture medium.

Materials
  • (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine powder

  • Anhydrous/spectrophotometric grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Sterile, positive displacement pipette or calibrated micropipettes with low-retention tips

  • Vortex mixer

  • Sonicating water bath (optional)

Safety Precautions
  • Perform all weighing and solvent handling steps in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine and DMSO before beginning.

Step-by-Step Methodology
  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution:

    • Molecular Weight (MW) = 204.3 g/mol

    • Desired Concentration = 10 mM = 0.010 mol/L

    • Mass (mg) = Volume (L) × Concentration (mol/L) × MW ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.001 L × 0.010 mol/L × 204.3 g/mol × 1000 mg/g = 2.043 mg

  • Weighing the Compound:

    • Tare the sterile amber vial on the analytical balance.

    • Carefully weigh approximately 2.043 mg of the compound directly into the vial. It is more important to record the exact mass weighed than to hit the target mass precisely.[7]

    • Example: If you weigh out 2.15 mg, record this exact value.

  • Solvent Addition and Dissolution:

    • Based on the actual mass weighed, calculate the precise volume of DMSO to add.

    • Volume (µL) = [Mass (mg) / MW ( g/mol )] / Desired Concentration (mmol/L)

    • Example: For 2.15 mg, Volume (µL) = [2.15 / 204.3] / 0.010 = 1052.4 µL.

    • Add the calculated volume of 100% DMSO to the vial.

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure no solid particles remain. If particles are visible, sonicate the vial in a water bath for 5-10 minutes or warm gently to 37°C to aid dissolution.[8] The solution should be completely clear.

  • Storage of Stock Solution:

    • Once fully dissolved, dispense the stock solution into single-use aliquots in sterile, light-protecting tubes (e.g., 10-20 µL per tube).[9]

    • Store aliquots at -20°C or -80°C for long-term stability.[8][10]

    • Crucially, avoid repeated freeze-thaw cycles , which can degrade the compound or cause it to precipitate out of solution.[8][9]

Experimental Protocol: Preparation of Working Solutions for Cell Culture

This part of the protocol describes the dilution of the DMSO stock into your cell culture medium to achieve the desired final concentration for treating cells.

Principle of Serial Dilution

Directly diluting the 10 mM stock into a large volume of media can cause the compound to precipitate due to the sudden solvent change (a phenomenon known as "fall out"). A two-step or serial dilution is often preferable.

Step-by-Step Methodology (Example: 10 µM Final Concentration)
  • Thaw Stock Aliquot: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Prepare Working Solution:

    • Let's assume your final volume in the cell culture well is 2 mL. You want a final concentration of 10 µM.

    • We will perform a 1:1000 dilution (10 mM -> 10 µM).

    • The volume of stock to add is: 2 mL / 1000 = 0.002 mL = 2 µL.

    • The final DMSO concentration will be: (2 µL / 2000 µL) * 100% = 0.1% . This is generally a safe concentration for most cell lines.[1]

  • Addition to Medium:

    • Dispense 2 mL of pre-warmed cell culture medium into a sterile tube.

    • While gently vortexing or swirling the medium, add the 2 µL of the 10 mM stock solution. Adding the small volume of DMSO stock to the larger aqueous volume while mixing is critical to prevent localized high concentrations and precipitation.[8]

    • Visually inspect the final working solution for any signs of cloudiness or precipitation. If observed, the concentration may be above its solubility limit in the medium, and a lower working concentration should be tested.

  • Cell Treatment: Immediately add the prepared working solution to your cells. Do not store the compound in the aqueous culture medium for extended periods, as its stability may be limited.[9]

Workflow Visualization

The following diagram illustrates the complete workflow from solid compound to treated cells, emphasizing key decision and action points.

G cluster_prep Part 1: Stock Solution Preparation cluster_culture Part 2: Cell Culture Application cluster_control Part 3: Essential Controls compound 1. Weigh Compound (e.g., 2.043 mg) dissolve 2. Dissolve in 100% DMSO (to make 10 mM stock) compound->dissolve aid 3. Vortex / Sonicate (Ensure full dissolution) dissolve->aid aliquot 4. Aliquot into single-use tubes aid->aliquot store 5. Store at -80°C aliquot->store thaw 6. Thaw one aliquot store->thaw For each experiment dilute 7. Dilute stock into pre-warmed culture medium (e.g., 1:1000 for 10 µM) thaw->dilute add_cells 8. Add working solution to cells dilute->add_cells vehicle_prep Prepare Vehicle Control (Medium + same final % DMSO) dilute->vehicle_prep Parallel Preparation add_vehicle Add vehicle to control wells vehicle_prep->add_vehicle

Caption: Workflow for preparing and using (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine.

Mandatory Validation and Best Practices

To ensure the integrity of your experimental results, the following steps are non-negotiable.

  • Always Include a Vehicle Control: Every experiment must include a control group of cells treated with the same final concentration of DMSO in culture medium as the experimental group.[2] This allows you to distinguish the effects of the compound from the effects of the solvent itself.

  • Determine Solvent Tolerance: Before starting a large-scale experiment, it is best practice to perform a dose-response assay with just the solvent (e.g., DMSO from 0.01% to 2.0%) on your specific cell line to determine the maximum concentration that does not affect cell viability or the biological endpoint you are measuring.

  • Confirm Sterility: All solutions added to cells must be sterile. While DMSO is generally considered sterile, use sterile vials and pipette tips throughout the preparation of the working solution. Stock solutions are not typically sterile-filtered, as the compound may bind to the filter membrane. The high dilution factor mitigates the risk of contamination.

  • Check for Precipitation: After preparing the final working solution, let it sit for a few minutes and check for any visible precipitation. A drop can also be examined under a microscope to look for microprecipitates.[8]

References

  • Ibrahim, A., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Pharmaceuticals, 14(9), 849. [Link]

  • Kierulf, A., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(5), 875–881. [Link]

  • Thong, T. Q., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3847-3854. [Link]

  • Jamalzadeh, L., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry, 4(2), e33454. [Link]

  • Ramu, M. (2013). How to dissolve small inhibitor molecules for binding assay? ResearchGate. [Link]

  • Yedjou, C. G., et al. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Experimental and Clinical Pharmacology, 2(1), 1-8. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences Website. [Link]

  • Nick, T. (2025). How to Make Accurate Stock Solutions. Bitesize Bio. [Link]

  • Wang, L., et al. (2021). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Omega, 6(5), 3696–3706. [Link]

  • Corning Life Sciences. (2022). Top Tips for In-House Media Preparation. Corning Website. [Link]

  • Rice University. (2005). Solutions and dilutions: working with stock solutions. Rice University Experimental Biosciences. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. PhytoTech Labs Website. [Link]

  • NETZSCH Analyzing & Testing. Physicochemical Properties. NETZSCH Website. [Link]

  • Pop, R., et al. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2021(2), M1231. [Link]

  • Salado, M., et al. (2025). Functionalized Phenyl Methanaminium Salts Provide Highly Stable Perovskite Solar Cells. ACS Applied Energy Materials. [Link]

Sources

Application Note: Robust HPLC-UV Quantification of (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

The quantification of complex active pharmaceutical ingredients (APIs) and intermediates requires analytical methods tailored to their specific physicochemical liabilities. (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine presents a unique chromatographic challenge. The molecule features a highly polar, basic primary methanamine group (estimated pKa ~9.5), juxtaposed against hydrophobic moieties including a methoxy-substituted phenyl ring and a 4-methylthiazole ring (pKa ~2.5).

When analyzed using standard reversed-phase high-performance liquid chromatography (RP-HPLC) at neutral or acidic pH, basic amines undergo secondary ion-exchange interactions with ionized residual silanols on the silica stationary phase. This dual-retention mechanism destroys peak symmetry, leading to severe peak tailing, reduced theoretical plates, and compromised quantitative accuracy.

Causality in Method Design: The High-pH Strategy

To engineer a robust method, we must eliminate the electrostatic interactions between the basic amine and the stationary phase. We achieve this by controlling the ionization state of the analyte through mobile phase pH optimization.

Mechanistic Rationale

Instead of using acidic ion-pairing agents (like Trifluoroacetic acid) which can cause ion suppression in downstream LC-MS applications, we employ a High-pH Free Base Strategy . By utilizing a mobile phase buffered at pH 10.0, the primary amine (pKa ~9.5) is forced into its neutral, deprotonated state (R-NH₂). Simultaneously, the thiazole nitrogen remains neutral. This eliminates secondary ion-exchange interactions with anionic silanols[1], ensuring that retention is driven purely by predictable hydrophobic partitioning.

Because traditional silica dissolves at pH > 8, this method necessitates an Ethylene Bridged Hybrid (BEH) stationary phase. The incorporation of ethylene bridges within the silica matrix provides extreme resistance to alkaline dissolution, enabling highly stable operation up to pH 12[2].

Peak_Tailing Problem Protonated Amine (pH < 8) R-NH3+ Interaction Secondary Ion-Exchange with Residual Silanols (Si-O⁻) Problem->Interaction Solution High pH Mobile Phase (pH 10.0 Buffer) Problem->Solution Method Optimization Result1 Severe Peak Tailing & Poor Resolution Interaction->Result1 Mechanism Analyte Deprotonation Neutral Free Base (R-NH2) Solution->Mechanism Result2 Pure Hydrophobic Retention Symmetrical Peak Shape Mechanism->Result2

Figure 1: Mechanistic resolution of basic amine peak tailing via high-pH mobile phase optimization.

Self-Validating Experimental Protocol

A core tenet of modern analytical science is the implementation of self-validating systems. This protocol is designed so that the analytical sequence cannot proceed to sample analysis unless the System Suitability Test (SST) strictly passes predefined efficiency and symmetry metrics.

Chromatographic Conditions
ParameterSpecification
Column Waters XBridge BEH C18, 150 × 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 10.0 ± 0.05)
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Gradient (See Table Below)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Detection UV at 254 nm

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
2.0 95 5
10.0 40 60
12.0 40 60
12.1 95 5

| 17.0 | 95 | 5 |

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Dissolve 0.79 g of LC-MS grade Ammonium Bicarbonate in 1000 mL of ultrapure water (18.2 MΩ·cm).

  • Titrate dropwise with 0.1 M Ammonium Hydroxide until the pH stabilizes at exactly 10.0 ± 0.05.

  • Vacuum filter the buffer through a 0.22 µm nylon membrane to remove particulates.

Step 2: Diluent Preparation Prepare a 50:50 (v/v) mixture of Ultrapure Water and Acetonitrile. Causality note: Matching the diluent closely to the initial gradient conditions prevents solvent-mismatch phenomena, which can cause fronting or split peaks during injection.

Step 3: Standard Preparation

  • Accurately weigh 10.0 mg of the (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine reference standard into a 10 mL volumetric flask.

  • Dissolve and make up to volume with Diluent to create a 1.0 mg/mL Stock Solution.

  • Dilute 1.0 mL of the Stock Solution into a 10 mL volumetric flask with Diluent to yield the 100 µg/mL Working Standard.

Step 4: Sample Preparation

  • Weigh an amount of sample equivalent to 10.0 mg of the API into a 100 mL volumetric flask.

  • Add 70 mL of Diluent and sonicate for 15 minutes to ensure complete extraction.

  • Allow to cool to room temperature, make up to volume with Diluent, and mix well.

  • Centrifuge a 5 mL aliquot at 10,000 × g for 5 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

Step 5: Self-Validating Sequence Execution Program the HPLC sequence to run: Blank (x2) -> SST Standard (x5) -> Blank (x1) -> Unknown Samples -> Bracketing Standard. The system must automatically calculate SST parameters after the 5th standard injection and halt if criteria are not met.

ICH Q2(R2) Method Validation Framework

To ensure the method is fit for its intended purpose, it must be validated according to the[3]. This framework mandates rigorous testing of specificity, linearity, accuracy, precision, and robustness.

HPLC_Workflow Start Define Analytical Target Profile (ATP) for Methanamine Deriv. Column Select BEH C18 Column (Alkaline Resistant) Start->Column MobilePhase Optimize Gradient 10mM NH4HCO3 (pH 10) / ACN Column->MobilePhase SST System Suitability Test (SST) Tailing Factor ≤ 1.5, N ≥ 5000 MobilePhase->SST Establish System Parameters SST->SST Fail: Troubleshoot Validation ICH Q2(R2) Validation Specificity, Linearity, Accuracy SST->Validation Pass Criteria Met Routine Routine Sample Analysis Self-Validating Sequence Validation->Routine Method Validated

Figure 2: Rational HPLC method development and ICH Q2(R2) validation workflow for basic amines.

System Suitability Test (SST) Results

The SST verifies that the resolution and reproducibility of the chromatographic system are adequate for the analysis to be done.

ParameterAcceptance CriteriaSimulated ResultStatus
Retention Time (RT) ± 2.0% of standard8.45 minPass
Tailing Factor (Tf) ≤ 1.51.12Pass
Theoretical Plates (N) ≥ 500012,450Pass
Injection Precision (%RSD) ≤ 2.0% (n=5)0.45%Pass
ICH Q2(R2) Validation Summary

The following table summarizes the quantitative validation data, demonstrating that the high-pH method successfully mitigates the physicochemical liabilities of the basic amine.

Validation ParameterICH Q2(R2) CriteriaSimulated Result
Specificity No interference at analyte RTNo peaks ≥ 0.05% area at 8.45 min
Linearity (Range) R² ≥ 0.999 (25% - 150% of target)R² = 0.9998
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.8%
Method Precision %RSD ≤ 2.0% (n=6 preparations)0.82%
Robustness Stable under deliberate variationsPass (pH ±0.2, Temp ±5°C)

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline." European Medicines Agency (EMA).[Link]

  • Waters Corporation. "Shop XBridge BEH C18 OBD Prep Columns." Waters.com.[Link]

  • Kagan, M. et al. "Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups." Journal of Chromatography A / Academia.edu.[Link]

Sources

Application Note: Preparation and Handling of (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

[label="4. Aliquoting\n

Refining Citations and Workflow

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Identifying the DOI

I've successfully identified the DOI, 10.1021/acs.jmedchem.3c00434. I've also found the first reference: Vu, L. P. et al. "Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel–Lindau E3 Ubiquitin Ligase: Development of Highly Potent Hypoxia-Inducible Factor-1α Stabilizers." Journal of Medicinal.

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Calculating Dilution Volumes

I've calculated the required masses for 10 mM and 50 mM stock solutions. My calculations show I need 2.34 mg and 11.72 mg of the free base per mL, respectively. I've also generated a dilution table for common masses of compound, which I will double-check. I will provide a table of common masses to make it easy to see.

Verifying Dilution Calculations

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Clarifying Compound Form

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Outlining the Experimental Protocol

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Detailing Downstream Workflows

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Describing Synthetic Routes

Executive Summary & Scientific Context

The compound (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine (also referred to as 2-methoxy-4-(4-methylthiazol-5-yl)benzylamine) is a highly specialized chemical building block. It serves as a critical Right-Hand Side (RHS) moiety in the synthesis of high-affinity ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Recent structure-activity relationship (SAR) optimizations have demonstrated that incorporating a 2-methoxy group on the phenylene core of VHL ligands significantly enhances binding affinity compared to un-substituted analogs . Because this compound is a primary amine utilized in moisture-sensitive amide couplings and reductive aminations to generate Proteolysis Targeting Chimeras (PROTACs), preparing standardized, high-fidelity stock solutions in Dimethyl Sulfoxide (DMSO) is a foundational step for reproducible drug discovery workflows.

Physicochemical Properties & Solvent Rationale

Understanding the physicochemical nature of the compound is essential for designing a robust dissolution protocol. DMSO is selected as the universal solvent because its aprotic, highly polar nature readily dissolves the hydrophobic thiazole-phenyl system while remaining entirely compatible with downstream amide coupling reagents (e.g., HATU, EDC) and in vitro biophysical assays (e.g., Surface Plasmon Resonance, Fluorescence Polarization).

Table 1: Physicochemical Properties of the Free Base

PropertySpecification
Chemical Name (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine
CAS Number 1448189-30-7 (Free Base)
Molecular Formula C₁₂H₁₄N₂OS
Molecular Weight 234.32 g/mol
Appearance Viscous liquid to semi-solid (yellow/orange)
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Storage Temperature 2–8°C (Neat powder/liquid), -20°C to -80°C (DMSO Stock)

Experimental Protocol: Anhydrous DMSO Stock Preparation

This methodology is designed as a self-validating system . By integrating environmental controls and analytical quality control (QC) checkpoints, the protocol ensures that the primary amine remains unoxidized and reactive for downstream library synthesis.

Step-by-Step Methodology
  • Thermal Equilibration: Remove the neat compound from 2–8°C storage and place it in a desiccator at room temperature for at least 30 minutes before opening.

    • Causality: The compound is hygroscopic. Opening cold vials introduces atmospheric condensation. Moisture degrades the primary amine over time and introduces water that will aggressively quench downstream coupling reagents (like HATU or active esters).

  • Precision Weighing: Using an analytical balance, weigh the desired mass (e.g., 5.0 mg) into a sterile, amber glass vial or low-bind microcentrifuge tube.

  • Anhydrous Dissolution: Add the calculated volume of anhydrous, amine-free DMSO (≥99.9% purity) required to achieve the target concentration (refer to Table 2).

    • Causality: Standard laboratory DMSO absorbs water rapidly. Anhydrous DMSO prevents the hydrolysis of PROTAC intermediates. Furthermore, using "amine-free" grade DMSO is critical because trace dimethylamine impurities will outcompete the target primary amine during PROTAC assembly, drastically reducing synthetic yield.

  • Homogenization: Vortex the suspension for 30–60 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 2–5 minutes until the solution is optically clear.

  • Inert Aliquoting: Dispense the master stock into 10–50 µL single-use aliquots in inert, low-bind tubes.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles. Repeated thawing causes localized precipitation, concentration gradients, and oxidative degradation of the methanamine group.

  • Storage & QC Validation: Blanket the aliquots with Argon or Nitrogen gas, seal tightly, and store at -20°C or -80°C.

    • Self-Validation Step: To validate the system, immediately thaw one representative aliquot and analyze it via LC-MS (Liquid Chromatography-Mass Spectrometry). Confirm the exact mass ( m/z [M+H]⁺ = 235.09) and verify that no oxidation peaks are present before clearing the batch for downstream synthesis.

Table 2: Reconstitution Volumes for Standard Stock Concentrations

Mass of Free Base (mg)Volume of Anhydrous DMSO for 10 mM (µL)Volume of Anhydrous DMSO for 50 mM (µL)
1.0426.885.4
5.02133.8426.8
10.04267.7853.5

(Expert Note: If utilizing the hydrochloride salt variant of this compound[CAS: 2288710-66-5, MW = 270.78 g/mol ], recalculate the dilution volumes accordingly. You must also add 1.2–2.0 equivalents of a non-nucleophilic base, such as DIPEA, during downstream coupling to liberate the reactive free base).

Workflows and Mechanistic Visualizations

Once validated, the DMSO stock is typically deployed into convergent synthetic workflows. The primary amine of the compound is coupled to a Left-Hand Side (LHS) hydroxyproline derivative to form a complete VHL ligand. This ligand is subsequently attached to a linker and a target-binding warhead to create a PROTAC.

The resulting PROTAC functions by hijacking the ubiquitin-proteasome system, as visualized below.

Mechanism of PROTAC-mediated targeted protein degradation via VHL E3 ligase recruitment.

To ensure the highest fidelity in generating these complex molecules, the stock preparation workflow must strictly adhere to the logical progression outlined below:

Step-by-step workflow for the preparation and validation of anhydrous DMSO stock solutions.

References

  • Vu, L. P., Diehl, C. J., Casement, R., Bond, A. G., Steinebach, C., Strašek, N., Bricelj, A., Perdih, A., Schnakenburg, G., Sosič, I., Ciulli, A., & Gütschow, M. (2023). Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel–Lindau E3 Ubiquitin Ligase: Development of Highly Potent Hypoxia-Inducible Factor-1α Stabilizers. Journal of Medicinal Chemistry, 66(18), 12776–12811.[Link]

Application Note: Comprehensive NMR Spectroscopic Analysis of (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Spectral Interpretation Guide

Molecular Deconstruction & Analytical Strategy

(2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine is a complex, multi-functional molecule featuring three distinct structural motifs: an electron-rich methoxy-substituted phenyl ring, an electron-deficient thiazole heterocycle, and a polar aliphatic methanamine side chain. In drug development, verifying the exact connectivity of these moieties is critical, as positional isomers can exhibit drastically different pharmacological profiles.

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive analytical tool for this structural elucidation 1[1]. The analytical strategy relies on dissecting the molecule into isolated spin systems. By understanding the electronic push-and-pull (causality) of the heteroatoms (N, S, O), we can accurately predict and assign the 1 H and 13 C chemical shifts ( δ ) and spin-spin splitting patterns ( J -coupling).

Spin_Systems Core (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine Thiazole Thiazole Ring (Electron-Deficient) Core->Thiazole Phenyl Phenyl Ring (AMX Spin System) Core->Phenyl Aliphatic Aliphatic Groups (Electron-Rich) Core->Aliphatic H2 H-2: ~8.9 ppm (s) Thiazole->H2 CH3 4-CH3: ~2.4 ppm (s) Thiazole->CH3 H3 H-3: ~7.0 ppm (d) Phenyl->H3 H5 H-5: ~7.1 ppm (dd) Phenyl->H5 H6 H-6: ~7.3 ppm (d) Phenyl->H6 OMe 2-OCH3: ~3.8 ppm (s) Aliphatic->OMe CH2 1-CH2: ~3.7 ppm (s) Aliphatic->CH2

Structural mapping and expected 1H NMR spin systems of the target molecule.

Self-Validating Sample Preparation Protocol

The quality of an NMR spectrum is fundamentally dictated by sample preparation 2[2]. A poorly prepared sample will result in magnetic field inhomogeneity, leading to broad peaks and loss of critical J -coupling information. This protocol is designed as a self-validating system—each step includes a physical or instrumental checkpoint to ensure causality between the action and the resulting spectral quality.

Step-by-Step Methodology
  • Solvent Selection : Select DMSO- d6​ (Deuterated Dimethyl Sulfoxide).

    • Causality: The target molecule contains a polar primary amine (-NH 2​ ). DMSO- d6​ disrupts intermolecular hydrogen bonding, ensuring complete dissolution and allowing the observation of exchangeable protons 3[3].

  • Sample Weighing : Weigh 5–25 mg for 1 H NMR, or 50–100 mg for 13 C NMR 4[4].

    • Validation: Insufficient mass yields a poor signal-to-noise (S/N) ratio; excessive mass increases viscosity, broadening the spectral lines.

  • Dissolution & Filtration : Dissolve the compound in a secondary vial using 0.6–0.7 mL of DMSO- d6​ . Filter the solution through a Pasteur pipette tightly packed with 1 cm of cotton wool directly into a high-precision 5 mm NMR tube 5[5].

    • Causality: Solid particulates do not appear in solution-state NMR but severely distort the local magnetic field6[6].

    • Validation: The resulting solution must be optically clear. During acquisition, a sharp, symmetrical residual solvent peak validates successful filtration.

  • Volume Control : Ensure the final liquid height in the tube is exactly 40–50 mm 2[2].

    • Causality: This specific height ensures the sample perfectly spans the spectrometer's receiver coil. Volumes outside this range create magnetic susceptibility gradients at the liquid-air interface, making shimming nearly impossible 5[5].

NMR_Workflow A 1. Sample Weighing 5-25 mg (1H), 50-100 mg (13C) B 2. Solvent Addition 0.6-0.7 mL Deuterated Solvent A->B C 3. Filtration Cotton Wool / Pasteur Pipette B->C D 4. Tube Filling 40-50 mm Sample Height C->D E 5. Spectrometer Setup Lock, Shim, Tune, Pulse D->E F 6. Data Processing Fourier Transform & Phasing E->F

Step-by-step workflow for NMR sample preparation and data acquisition.

Mechanistic Spectral Interpretation (E-E-A-T Guidelines)

Interpreting the spectrum requires correlating the physical environment of the nuclei to the observed chemical shifts ( δ ) and applying the n+1 rule for spin-spin splitting7[7].

H NMR Causality & Assignments
  • The Thiazole Proton (H-2) : The proton at the C-2 position of the thiazole ring is flanked by a highly electronegative nitrogen atom and a polarizable sulfur atom. This creates a severe localized electron deficiency (deshielding), pushing the resonance far downfield to ~8.80–9.00 ppm . Because it has no adjacent protons, it appears as a sharp singlet.

  • The Phenyl Ring (AMX System) : The 1,2,4-trisubstituted phenyl ring creates a classic AMX spin system.

    • H-6 is ortho to H-5, resulting in a doublet ( J≈7.8 Hz) at ~7.30 ppm .

    • H-5 is ortho to H-6 and meta to H-3. The n+1 rule dictates it will split into a doublet of doublets (dd) at ~7.10 ppm ( J≈7.8,1.5 Hz) 7[7].

    • H-3 is isolated between the methoxy and thiazole groups. It only experiences a weak meta-coupling to H-5, appearing as a fine doublet ( J≈1.5 Hz) at ~6.90 ppm . It is the most shielded aromatic proton due to the electron-donating resonance effect of the ortho-methoxy oxygen.

  • Aliphatic Region : The methoxy (-OCH 3​ ) protons are deshielded by the adjacent oxygen, appearing as a 3H singlet at ~3.80 ppm . The benzylic methylene (-CH 2​ -) is deshielded by both the aromatic ring and the amine, appearing as a 2H singlet at ~3.70 ppm .

  • Exchangeable Protons : The primary amine (-NH 2​ ) will appear as a broad singlet. Its exact shift (typically 1.50–2.50 ppm ) is highly concentration and temperature-dependent. Validation Check: Adding a drop of D 2​ O to the NMR tube will cause this peak to disappear due to deuterium exchange, confirming its assignment 3[3].

C NMR Causality & Assignments

Carbon-13 NMR relies on recognizing established chemical shift ranges: aliphatic carbons (0–50 ppm), heteroatom-bonded carbons (50–90 ppm), and aromatic/olefinic carbons (100–160 ppm) .

  • The most deshielded carbon will be the phenyl C-2 attached to the methoxy group (~157.0 ppm ) due to the strong inductive withdrawal by oxygen.

  • The thiazole C-2 and C-4 carbons will also resonate far downfield (~150.0–151.0 ppm ) due to the nitrogen and sulfur atoms 1[1].

  • The aliphatic carbons are easily distinguished: the methoxy carbon at ~55.0 ppm , the benzylic carbon at ~42.0 ppm , and the thiazole methyl carbon highly shielded at ~16.0 ppm .

Quantitative Data Summaries

Table 1: Predicted 1 H NMR Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Causality
Thiazole H-2 8.80 - 9.00Singlet (s)-1HHighly deshielded by adjacent N and S atoms.
Phenyl H-6 7.30 - 7.40Doublet (d)~7.81HOrtho coupling to H-5.
Phenyl H-5 7.10 - 7.20Doublet of doublets (dd)~7.8, ~1.51HOrtho coupling to H-6, meta coupling to H-3.
Phenyl H-3 6.90 - 7.00Doublet (d)~1.51HMeta coupling to H-5; shielded by ortho-methoxy.
Methoxy -OCH 3​ 3.80 - 3.90Singlet (s)-3HDeshielded by electronegative oxygen.
Benzylic -CH 2​ - 3.70 - 3.80Singlet (s)-2HDeshielded by phenyl ring and amine group.
Thiazole 4-CH 3​ 2.40 - 2.50Singlet (s)-3HAllylic-like deshielding from thiazole ring.
Amine -NH 2​ 1.50 - 2.50Broad singlet (br s)-2HExchangeable; position varies with concentration/H 2​ O.
Table 2: Predicted 13 C NMR Data (100 MHz, DMSO- d6​ )
Carbon TypeChemical Shift ( δ , ppm)Assignment / Causality
Aromatic C-O ~157.0Phenyl C-2; strongly deshielded by oxygen electronegativity.
Heteroaromatic ~151.0, ~150.0Thiazole C-2, C-4; deshielded by N and S.
Aromatic Quaternary ~130.0 - 135.0Phenyl C-1, C-4, Thiazole C-5.
Aromatic CH ~128.0, ~120.0, ~109.0Phenyl C-6, C-5, C-3; C-3 is shielded by ortho-methoxy resonance.
Aliphatic C-O ~55.0 - 56.0Methoxy (-OCH 3​ ); typical range for ethers.
Aliphatic C-N ~42.0 - 45.0Benzylic (-CH 2​ -NH 2​ ); deshielded by nitrogen.
Aliphatic CH 3​ ~16.0 - 17.0Thiazole 4-CH 3​ ; relatively shielded aliphatic carbon.

References

  • "NMR Sample Preparation: The Complete Guide" - Organomation. URL:[Link]

  • "NMR Sample Preparation" - Western University. URL:[Link]

  • "NMR Sample Preparation | Chemical Instrumentation Facility" - Iowa State University. URL: [Link]

  • "NMR Spectrum Interpretation Guide" - Scribd. URL: [Link]

  • "Heteronuclear NMR spectroscopic investigations of hydrogen bonding" - PubMed (NIH). URL: [Link]

  • "Lab Report C Nmr Format" - Wax Studios. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine (CAS 1448189-30-7). We will address common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to help you improve your synthetic yield and product purity.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. We focus on a common, multi-step synthetic approach to provide context-specific advice.

General Synthetic Workflow

A plausible and efficient synthesis involves three key stages: C-C bond formation to connect the phenyl and thiazole precursors, thiazole ring formation, and finally, the conversion to the target methanamine. Our troubleshooting guide is structured around this workflow.

G cluster_0 Stage 1: C-C Coupling cluster_1 Stage 2: Thiazole Formation cluster_2 Stage 3: Amine Formation A 4-Bromo-2-methoxybenzaldehyde C Sonogashira Coupling A->C B Terminal Alkyne (e.g., Propargylamine derivative) B->C D α-Haloketone Intermediate C->D Functional Group Transformation F Hantzsch Thiazole Synthesis D->F E Thioacetamide E->F G 2-Methoxy-4-(4-methylthiazol-5-yl)benzaldehyde F->G Intermediate Product I Reductive Amination G->I H Ammonia Source H->I J (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine I->J Final Product

Caption: General three-stage synthetic workflow.

Question 1: My Sonogashira coupling (Stage 1) yield is low, and I see significant amounts of homocoupled alkyne (Glaser coupling) by-product. How can I fix this?

This is a classic challenge in Sonogashira reactions where the terminal alkyne couples with itself instead of the aryl halide.[1] The key is to control the reaction environment to favor the cross-coupling pathway.

Causality & Solution:

  • Deaeration is Critical: The primary cause of Glaser homocoupling is the presence of oxygen. The copper(I) catalyst can be oxidized, which then promotes the undesired pathway.

    • Protocol: Before adding your catalysts, thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for at least 20-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst System Optimization: The choice and ratio of palladium catalyst, copper co-catalyst, and ligand are crucial.

    • Palladium Source: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are common choices. Ensure your catalyst is fresh; older catalysts can have reduced activity.

    • Copper(I) Source: Copper(I) iodide (CuI) is the standard co-catalyst.[2] Its role is to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

    • Base Selection: A mild amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. It serves as both a base to deprotonate the alkyne and often as a solvent. Ensure it is distilled and dry.

  • Temperature Control: While many Sonogashira reactions run well at room temperature, sometimes gentle heating (40-60 °C) can improve the rate of the desired cross-coupling relative to homocoupling.[2] However, excessive heat can cause catalyst decomposition.

Troubleshooting Decision Tree:

G start Low Yield in Sonogashira Coupling q1 Is significant homocoupling (Glaser by-product) observed? start->q1 a1_yes Thoroughly degas solvent and reaction mixture (Ar/N₂). q1->a1_yes Yes a1_no Check catalyst activity. Use fresh Pd and CuI catalysts. q1->a1_no No q2 Is reaction sluggish at room temperature? a1_yes->q2 a1_no->q2 a2_yes Gently heat to 40-60 °C. Monitor for catalyst decomposition. q2->a2_yes Yes a2_no Review stoichiometry. Ensure slight excess of alkyne (1.1-1.2 eq). q2->a2_no No end_solve Problem Resolved a2_yes->end_solve a2_no->end_solve

Caption: Troubleshooting low Sonogashira coupling yield.

Question 2: The Hantzsch thiazole synthesis (Stage 2) is giving me a complex mixture of products and a low yield of the desired thiazole. What's going wrong?

The Hantzsch synthesis, while robust, can be prone to side reactions if conditions are not carefully controlled.[3] The reaction involves the condensation of an α-haloketone with a thioamide.[4]

Causality & Solution:

  • Purity of α-Haloketone: The α-haloketone intermediate is often unstable and can self-condense or decompose. It is crucial to use this intermediate as fresh as possible, or better yet, generate it and use it in situ.

    • Recommendation: Purify the α-haloketone quickly via column chromatography immediately before use, or use the crude product directly if it is of reasonable purity. Avoid prolonged storage.

  • Reaction Conditions:

    • Solvent: Ethanol is a common solvent, but for sensitive substrates, a less reactive solvent like dimethoxyethane (DME) or tetrahydrofuran (THF) might give cleaner results.[5]

    • Temperature: The initial S-alkylation is typically exothermic. Running the reaction at room temperature or with gentle heating (e.g., refluxing in ethanol) is standard.[3] If by-products are an issue, try running the reaction at a lower temperature for a longer period.

    • Base: A mild base like sodium bicarbonate (NaHCO₃) can be used to neutralize the H-X formed during the reaction, which can prevent side reactions.[5]

  • Side Reactions:

    • Formation of Dithianes: Over-reaction or incorrect stoichiometry can lead to the formation of sulfur-containing impurities. Ensure you are using a stoichiometry close to 1:1 for the α-haloketone and thioacetamide.

    • Self-Condensation: As mentioned, the α-haloketone can react with itself. Adding the thioamide solution slowly to the ketone can sometimes mitigate this.[6]

Problem SymptomPotential CauseRecommended Solution
Low Yield Inactive or impure α-haloketone.Use freshly prepared/purified α-haloketone.
Incorrect reaction temperature.Optimize temperature; start at room temp before attempting reflux.
Multiple Spots on TLC Self-condensation of starting materials.Adjust the rate of addition of reagents. Consider a milder solvent.[6]
Decomposition of product.Minimize reaction time and avoid overly harsh (acidic/basic) conditions during workup.
Presence of Colored Impurities Azo-coupling if any diazonium species are present from other routes.Ensure complete reaction of any precursor steps.[7]
Question 3: My final reductive amination (Stage 3) is either incomplete or produces alcohol by-products. How can I improve the selectivity and yield?

Reductive amination is a powerful C-N bond-forming reaction, but it's a two-step process in one pot: (1) formation of an imine/iminium ion, and (2) reduction of this intermediate.[8] An imbalance between these two steps is the usual source of problems.

Causality & Solution:

  • Choice of Reducing Agent: The key is to use a reducing agent that is powerful enough to reduce the iminium ion but not so reactive that it reduces the starting aldehyde before the imine can form.

    • Sodium Borohydride (NaBH₄): A strong reductant. If added too early or if imine formation is slow, it will reduce your aldehyde to the corresponding benzyl alcohol. To mitigate this, allow the aldehyde and ammonia source to stir for a period (e.g., 1-2 hours) to pre-form the imine before adding the NaBH₄.[9]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice.[10] It is a milder and more selective reducing agent that is less likely to reduce the aldehyde. It can be added at the beginning of the reaction along with the aldehyde and amine.

    • Catalytic Hydrogenation: Using a catalyst like Raney Nickel or Pd/C with H₂ gas is a very clean and effective method, especially for larger scales.[8] This avoids boron salts in the workup.

  • Control of pH: Imine formation is acid-catalyzed but the reducing agents can be pH-sensitive.

    • Recommendation: For borohydride reductions, maintaining a slightly acidic pH (around 5-6) by adding a small amount of acetic acid can accelerate imine formation without significantly decomposing the reducing agent.[10]

  • Ammonia Source:

    • Using a solution of ammonia in methanol or ammonium acetate can be effective.[8] For laboratory scale, a 7N solution of ammonia in methanol is a convenient reagent.

Reducing AgentConditionsAdvantagesDisadvantages
NaBH₄ Methanol, 0°C to RTInexpensive, readily availableCan reduce starting aldehyde; requires careful addition timing.[9]
NaBH(OAc)₃ DCE or THF, RTHigh selectivity for iminium ion; one-pot addition.[10]More expensive; workup can be more complex.
H₂ / Raney Ni or Pd/C Methanol/Ethanol, pressureHigh yield, clean reaction, scalable.[8]Requires specialized hydrogenation equipment.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for this synthesis? A: Several steps require specific precautions.

  • Thioacetamide: It is a suspected carcinogen. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sonogashira Coupling: Palladium catalysts and copper salts can be toxic. Avoid inhalation and skin contact. The use of amine solvents like TEA or DIPEA requires a well-ventilated area.

  • Reductive Amination: When using catalytic hydrogenation, ensure the equipment is properly set up and purged to avoid creating an explosive mixture of hydrogen and air. Borohydride reagents react violently with water and acid to release hydrogen gas. Quench reactions carefully and behind a blast shield.

Q2: How can I best monitor the progress of these reactions? A: Thin-Layer Chromatography (TLC) is your primary tool. Use a suitable solvent system (e.g., mixtures of ethyl acetate and hexanes) to get good separation between your starting material, intermediate, and product. Stain with potassium permanganate (KMnO₄) or view under UV light. For more detailed analysis, especially for complex mixtures, LC-MS is invaluable for identifying intermediates and by-products by their mass.

Q3: What is the best method for purifying the final product? A: The final product, (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine, is a primary amine, which can be basic.

  • Aqueous Workup: After the reaction, a standard aqueous workup involving an acid wash (e.g., 1M HCl) can be used to extract the amine product into the aqueous layer, leaving non-basic impurities in the organic layer. Subsequently, basifying the aqueous layer (e.g., with NaOH) and re-extracting with an organic solvent (like dichloromethane or ethyl acetate) can provide a significant purification.

  • Column Chromatography: For high purity, flash column chromatography on silica gel is recommended.[11] Because the product is a base, it may streak on silica. To prevent this, you can pre-treat the silica with triethylamine or use a mobile phase containing a small amount of triethylamine (e.g., 1%) or ammonia in methanol.

Q4: Can I use a different C-C coupling reaction instead of Sonogashira? A: Yes, other cross-coupling reactions are viable alternatives, depending on your available starting materials. A Suzuki coupling, for instance, could be used to couple an arylboronic acid with a halogenated thiazole, or vice-versa. The choice depends on the commercial availability and stability of the required precursors. However, the Sonogashira route is often very efficient for building the specific carbon skeleton required here.

References

  • Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. ResearchGate. Available at: [Link]

  • Reinvestigation of a modified Hantzsch thiazole synthesis. Academia.edu. Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. Available at: [Link]

  • New methods for the rapid synthesis of thiazoles. University of Sussex - Figshare. Available at: [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]

  • Effect of Cu salts, solvents, and bases for Sonogashira coupling reaction. ResearchGate. Available at: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Grignard Reaction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. Frontiers. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • The Preparation of Thiazole Grignard Reagents and Thiazolyllithium Compounds. Scite. Available at: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. MJFAS. Available at: [Link]

  • SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION. ResearchGate. Available at: [Link]

  • Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances. Available at: [Link]

  • Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. PMC. Available at: [Link]

  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications (RSC Publishing). Available at: [Link]

  • A New Way to Amines. GalChimia. Available at: [Link]

  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Available at: [Link]

  • (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. MDPI. Available at: [Link]

  • Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine. Google Patents.
  • Optimization of 2-aminothiazole derivatives as CCR4 antagonists. PubMed. Available at: [Link]

Sources

Resolving poor solubility of (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine (hereafter referred to as "the compound"). This molecule is a key intermediate in pharmaceutical research, particularly in the development of kinase inhibitors and anti-inflammatory agents. A common challenge encountered by researchers is its inherently poor solubility in neutral aqueous media, a consequence of its largely hydrophobic bicyclic structure.

This guide provides a structured, in-depth approach to systematically resolving these solubility issues. It is designed for researchers, chemists, and formulation scientists who require reliable and reproducible methods for preparing aqueous solutions of this compound for various experimental settings. The troubleshooting sections are presented in a logical, question-and-answer format, progressing from the simplest and most common techniques to more advanced formulation strategies.

Compound Profile & Core Challenge

Before troubleshooting, it is critical to understand the physicochemical properties that govern the compound's behavior in aqueous solutions.

  • Chemical Structure: The molecule contains a methoxy-phenyl group linked to a methyl-thiazole ring, presenting a significant non-polar surface area.

  • Key Functional Group: The primary amine (-CH₂NH₂) on the phenyl ring is a basic group. This is the most important feature to leverage for solubility enhancement. Weakly basic drugs typically exhibit pH-dependent solubility, being more soluble in acidic conditions where the amine group is protonated.[1][2]

  • The Challenge: In its neutral, un-ionized form, the molecule's hydrophobicity dominates, leading to very low solubility in standard physiological buffers like PBS (pH 7.4).

ph_effect FreeBase R-NH₂ (Free Base) Poorly Soluble Protonated R-NH₃⁺ (Protonated Salt) Highly Soluble FreeBase->Protonated + H⁺ (Acidification) Protonated->FreeBase - H⁺ (Basification) High_pH High pH (e.g., > 8) Favors Free Base Low_pH Low pH (e.g., < 6) Favors Protonated Salt

Caption: Effect of pH on the ionization and solubility of the compound.

Q2: Acidic conditions interfere with my assay, or I cannot achieve my target concentration even at low pH. What should I try next?

Answer: If pH modification is not a viable option, the next strategy is to alter the properties of the solvent itself by using co-solvents. [3]A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system. This makes the environment more favorable for dissolving hydrophobic molecules. [4]This technique can be used alone or in combination with pH adjustment. [5] Strategy 2: Co-Solvent Formulation

Commonly used co-solvents in biological research include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycols (e.g., PEG 300, PEG 400). [6]The selection and concentration must be optimized for both solubility and compatibility with your experimental system, as high concentrations of organic solvents can be toxic to cells or inhibit enzyme activity.

Experimental Protocol: Co-Solvent Screening

  • Prepare Co-Solvent Mixtures: Create a series of aqueous solutions containing different concentrations of a co-solvent (e.g., 10%, 25%, 50% v/v DMSO in water).

  • Determine Solubility: Add an excess amount of the compound to a fixed volume (e.g., 1 mL) of each co-solvent mixture.

  • Equilibrate: Agitate the samples at a constant temperature (e.g., room temperature or 37°C) for several hours (e.g., 2-24 hours) to ensure equilibrium is reached.

  • Separate Undissolved Solid: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved compound.

  • Quantify Solubilized Compound: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

  • Select Optimal System: Choose the co-solvent system that provides the desired concentration with the lowest percentage of organic solvent.

Data Summary Table (Example)

Co-SolventConcentration (% v/v)Max. Solubilty (mg/mL)Observations
None (Water)0%< 0.01Insoluble
DMSO10%0.5Clear solution
DMSO50%8.2Clear solution
Ethanol10%0.2Clear solution
Ethanol50%4.5Clear solution
PEG 40020%1.8Clear solution

Trustworthiness Check:

  • Miscibility: Ensure your final formulation does not phase-separate upon dilution into your aqueous assay buffer.

  • Vehicle Control: Always run a parallel experiment with the vehicle (the co-solvent/buffer mixture without the compound) to account for any effects of the solvent on the biological system.

Q3: I need to avoid organic solvents entirely for an in vivo study or sensitive cell-based assay. What are my options?

Answer: When organic solvents are not permissible, advanced formulation excipients such as surfactants and cyclodextrins are the preferred choice. These molecules increase the apparent solubility of a drug without changing the bulk solvent properties.

Strategy 3: Surfactant-Mediated Solubilization (Micelles)

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, or CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. [7]Poorly soluble drugs like the compound can partition into the hydrophobic core, effectively being carried in an aqueous solution. [8][9]

  • Common Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL. Non-ionic surfactants are generally preferred for biological applications due to lower toxicity. [7]

Caption: Encapsulation of the hydrophobic compound within a surfactant micelle.

Strategy 4: Cyclodextrin-Based Solubilization (Inclusion Complexes)

Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior. [10]They can encapsulate poorly soluble "guest" molecules, like the compound, forming a water-soluble "host-guest" inclusion complex. [11][12][13]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are widely used in pharmaceutical formulations due to their high aqueous solubility and safety profiles. [10][14] Experimental Protocol: Screening Surfactants or Cyclodextrins

The protocol is similar to the co-solvent screening method.

  • Prepare Excipient Solutions: Create aqueous solutions of the chosen excipient (e.g., 1%, 5%, 10%, 20% w/v HP-β-CD).

  • Determine Solubility: Add an excess of the compound to each solution.

  • Equilibrate: Agitate the samples (sonication can sometimes accelerate the process for cyclodextrins) for an appropriate time (e.g., 24-48 hours).

  • Separate and Quantify: Use centrifugation and an appropriate analytical method (e.g., HPLC) to determine the concentration in the supernatant.

Trustworthiness Check:

  • Excipient Interference: Both surfactants and cyclodextrins can have biological effects or interfere with assays. Always run appropriate vehicle controls.

  • Reversible Binding: The binding of a drug to these excipients is a reversible equilibrium. The free drug is what is typically active, so the formulation can influence the pharmacokinetics and pharmacodynamics of the compound.

General Workflow for Solubilization

workflow start Start: Compound Powder add_buffer Add Aqueous Buffer (e.g., Water, PBS pH 7.4) start->add_buffer dissolved_q Is it fully dissolved at target concentration? add_buffer->dissolved_q success Success: Use Solution dissolved_q->success Yes strategy1 Strategy 1: pH Adjustment Titrate with acid (e.g., HCl) to pH 3-4 dissolved_q->strategy1 No ph_ok_q Are acidic conditions compatible with assay? strategy1->ph_ok_q ph_ok_q->success Yes strategy2 Strategy 2: Co-solvents Screen DMSO, EtOH, PEG 400 ph_ok_q->strategy2 No cosolvent_ok_q Are organic solvents compatible with assay? strategy2->cosolvent_ok_q cosolvent_ok_q->success Yes strategy34 Strategies 3 & 4: Excipients Screen Surfactants (Tween®) or Cyclodextrins (HP-β-CD) cosolvent_ok_q->strategy34 No excipient_ok_q Is solubility sufficient? strategy34->excipient_ok_q excipient_ok_q->success Yes fail Re-evaluate formulation or target concentration excipient_ok_q->fail No

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with peak asymmetry when analyzing highly basic pharmaceutical intermediates. (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine is a prime example of a "problematic" basic analyte. It features both a primary amine (methanamine) and a basic nitrogen within its thiazole ring. These structural characteristics make it highly susceptible to secondary interactions during reversed-phase High-Performance Liquid Chromatography (RP-HPLC), manifesting as severe peak tailing.

This guide provides a self-validating, mechanistic approach to diagnosing and resolving peak tailing for this specific compound, moving beyond trial-and-error to targeted chromatographic optimization.

Part 1: The Mechanistic "Why" Behind the Tailing

To fix peak tailing, we must first understand the causality. In RP-HPLC, retention should ideally be governed solely by hydrophobic interactions between the analyte and the C18/C8 stationary phase. However, silica-based columns contain residual silanol groups (Si-OH). At a mid-range mobile phase pH (pH 4–8), these silanols ionize into negatively charged silanoxanes (SiO⁻). Simultaneously, the primary amine on (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine becomes protonated (R-NH₃⁺).

This creates a strong secondary ionic interaction (an electrostatic attraction) between the analyte and the stationary phase[1]. Because this interaction is kinetically slower than hydrophobic partitioning, a portion of the analyte molecules is retained longer, dragging out the back edge of the peak and causing the characteristic "tail."

Mechanism A Basic Analyte (Protonated Amine) C Secondary Ionic Interaction (Peak Tailing) A->C B Silica Stationary Phase (Ionized Silanols, SiO-) B->C D Solution 1: Low pH (< 3.0) Protonate Silanols (Si-OH) C->D Mitigate E Solution 2: High pH (> 10.0) Deprotonate Amine (R-NH2) C->E Mitigate F Solution 3: Add TEA Mask Silanol Sites C->F Mitigate

Mechanism of secondary silanol interactions causing peak tailing and chemical mitigation strategies.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does this specific molecule tail so badly on my standard C18 column? A1: Standard C18 columns, especially older "Type A" silica columns, have a high density of active silanols. Because (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine contains two basic sites (the primary amine and the thiazole nitrogen), it acts as a strong cation at neutral pH. The electrostatic "velcro" effect between these basic sites and the acidic silanols overpowers the hydrophobic retention mechanism[2].

Q2: Should I adjust the mobile phase pH, and if so, to what? A2: Yes, mobile phase pH is your most powerful tool. You have two highly effective options:

  • Low pH Strategy (pH 2.0 - 2.5): Use 0.1% Trifluoroacetic acid (TFA) or Formic acid. At this pH, the residual silanol groups are fully protonated (neutralized), shutting down the ion-exchange mechanism[3].

  • High pH Strategy (pH 10.5 - 11.0): Use ammonium hydroxide. At this pH, the primary amine and thiazole nitrogen are deprotonated (neutralized). Note: This requires a specialized hybrid-silica or polymer column designed to withstand high pH without dissolving the silica bed.

Q3: I am using LC-MS and cannot use non-volatile buffers. What are my options? A3: If you are restricted to MS-compatible volatile buffers (like 0.1% Formic Acid) and still observe tailing, the issue may be incomplete silanol suppression. In this case, switch to a polar-embedded or highly end-capped (base-deactivated) C18 column [4]. Polar-embedded columns contain an amide or ether linkage near the silica surface that creates a hydration layer, shielding the basic analyte from residual silanols.

Q4: How do I know if the tailing is a chemical interaction or a physical hardware issue? A4: Inject a neutral, non-ionizable marker compound (e.g., toluene or uracil). Neutral compounds cannot participate in acid-base silanol interactions. If the neutral peak is perfectly symmetrical but your methanamine derivative tails, it is a chemical issue. If the neutral peak also tails, you have a physical problem, such as a column void, a blocked frit, or excessive extra-column dead volume in your PEEK tubing[2].

Part 3: Quantitative Data & Column Selection

To illustrate the impact of these variables, below is a summary of expected USP Tailing Factors (Tf) for (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine under various conditions. A Tf value of 1.0 is a perfectly symmetrical Gaussian peak; Tf > 1.5 indicates problematic tailing.

Mobile Phase ConditionColumn TypeExpected Tailing Factor (Tf)Causality / Mechanism
pH 7.0 (Phosphate buffer)Standard C18 (Type A)2.4 - 3.0 (Severe)Both analyte and silanols are ionized; maximum ionic interaction.
pH 2.5 (0.1% Formic Acid)Standard C18 (Type A)1.5 - 1.8 (Moderate)Silanols are protonated, but some highly acidic trace-metal silanols remain active.
pH 2.5 (0.1% Formic Acid)End-capped / Base-Deactivated C181.1 - 1.2 (Excellent)Silanols are protonated AND physically shielded by end-capping.
pH 7.0 + 0.1% TEAStandard C18 (Type A)1.2 - 1.4 (Good)Triethylamine acts as a sacrificial base, competitively masking silanols.
pH 10.5 (Ammonium Hydroxide)Hybrid Silica C18 (High pH stable)1.0 - 1.1 (Excellent)Analyte is fully deprotonated (neutralized); no ionic interaction possible.
Part 4: Experimental Protocols

Protocol 1: Diagnostic Hardware vs. Chemical Test Objective: To definitively isolate the root cause of the peak tailing using a self-validating control.

  • Prepare the System: Flush the HPLC system with 50:50 Acetonitrile:Water to remove any previous buffer salts.

  • Prepare the Sample: Create a mixed standard containing 10 µg/mL of (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine and 10 µg/mL of Toluene (neutral marker) in the initial mobile phase.

  • Execute Run: Inject 5 µL of the sample using your current method.

  • Evaluate:

    • If Toluene Tf > 1.5: Replace the column inlet frit, check for a column void, and replace any excessively long/wide PEEK tubing (use 0.005" ID tubing)[1].

    • If Toluene Tf ≤ 1.2 but Methanamine Tf > 1.5: The issue is chemical. Proceed to Protocol 2.

Protocol 2: Mobile Phase Optimization (Silanol Masking) Objective: To chemically suppress secondary interactions using a sacrificial base modifier.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of 20 mM Potassium Phosphate buffer at pH 6.5.

  • Baseline Run: Inject the methanamine sample and record the Tailing Factor.

  • Modifier Addition: Add 0.1% (v/v) Triethylamine (TEA) to the buffer. Adjust the pH back to 6.5 if necessary using dilute phosphoric acid[3].

  • Equilibration: Pump the TEA-modified mobile phase through the column for at least 20 column volumes to ensure the TEA fully saturates and masks the active silanol sites.

  • Comparative Run: Reinject the sample. You should observe a drastic reduction in peak tailing. (Note: TEA is not recommended for LC-MS applications due to severe ion suppression).

Part 5: Troubleshooting Logic Workflow

Follow this self-validating decision tree to systematically eliminate peak tailing for basic amines.

Workflow Start Observe Peak Tailing (Tf > 1.5) Q1 Do neutral markers (e.g., Toluene) also tail? Start->Q1 Hardware Hardware Issue: Fix dead volume, replace frits, or check for column void. Q1->Hardware Yes Chemical Chemical Issue: Secondary Silanol Interactions Q1->Chemical No (Only Basics) Action1 Lower pH to 2.5 (e.g., 0.1% TFA or FA) Chemical->Action1 Action2 Add 0.1% TEA (UV only, not for MS) Action1->Action2 Still Tailing Action3 Switch to Base-Deactivated or Polar-Embedded Column Action2->Action3 Still Tailing

Systematic troubleshooting workflow for diagnosing and resolving HPLC peak tailing.

References
  • What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL:[Link][1]

  • HPLC Peak Tailing Source: Axion Labs URL:[Link][2]

  • HPLC Diagnostic Skills II – Tailing Peaks Source: Chromatography Online URL:[Link][3]

  • LABTips: How to Prevent Tailing Peaks in HPLC Source: Labcompare URL:[Link][4]

Sources

Optimizing extraction of (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine from biological matrices

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide developed by a Senior Application Scientist on the extraction of (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine.

Technical Support Center: Optimizing Bioanalytical Extraction

Analyte: (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine Structure: C₁₁H₁₂N₂S Key Features: Primary amine (basic), aromatic and heterocyclic rings, methoxy group. These features suggest the compound is basic and moderately polar.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers working with (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine in biological matrices such as plasma, serum, and urine.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you may have before beginning or while optimizing your extraction method.

Q1: Which extraction technique should I choose for my analysis: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)?

A1: The choice depends on your analytical goals, including required sensitivity, sample throughput, and the complexity of the biological matrix.

  • Protein Precipitation (PPT): This is the simplest, fastest, and most inexpensive method.[1] It is suitable for early-stage discovery or when high throughput is critical. However, it provides the least clean extract, leading to a higher risk of matrix effects in LC-MS/MS analysis.[2]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. It is highly effective for removing non-lipid endogenous materials. Because your analyte has a primary amine, its charge state can be manipulated with pH, allowing for highly selective extractions.[3][4]

  • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts, leading to the lowest matrix effects and highest sensitivity.[5][6] It is the most selective but also the most time-consuming and expensive method to develop. Given the basic nature of your analyte, cation-exchange or mixed-mode SPE can provide exceptional selectivity.[7]

Below is a decision-making workflow to help guide your choice.

G start Start: Define Analytical Needs q_clean Is a very clean extract required (e.g., for high sensitivity, regulated bioanalysis)? start->q_clean q_throughput Is high throughput essential? q_clean->q_throughput No spe Choose Solid-Phase Extraction (SPE) (Highest selectivity, lowest matrix effects) q_clean->spe Yes lle Choose Liquid-Liquid Extraction (LLE) (Good balance of cleanliness and throughput) q_throughput->lle No ppt Choose Protein Precipitation (PPT) (Fastest, simplest, but dirtiest) q_throughput->ppt Yes

Sources

Overcoming low bioavailability of (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine in animal models

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex pharmacokinetic (PK) challenges associated with (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine . Whether you are utilizing this compound as a standalone therapeutic or as a von Hippel-Lindau (VHL) recruiting anchor for Proteolysis Targeting Chimeras (PROTACs), its physicochemical properties—specifically its high lipophilicity, rigid thiazole ring, and exposed primary amine—often result in sub-optimal oral bioavailability.

This guide synthesizes field-proven formulation strategies, structural modifications, and self-validating experimental protocols to help you overcome these barriers.

Diagnostic Decision Tree

Before altering your formulation or molecular structure, you must identify the precise physiological barrier limiting your compound's exposure.

Bioavailability_Troubleshooting A Low In Vivo Bioavailability Detected B Is IV half-life < 1 hour? A->B C Is aqueous solubility < 10 µg/mL? B->C No D High Clearance: First-Pass Metabolism B->D Yes E Absorption Limit: GI Precipitation C->E Yes F Action: Amine Shielding / LNPs D->F G Action: SMEDDS / ASD Formulation E->G

Caption: Logical decision tree for diagnosing and resolving low in vivo bioavailability.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: Why does my compound show excellent target engagement in vitro but negligible exposure in vivo?

Cause: The molecular architecture of (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine presents a "dual curse" for oral absorption. First, the lipophilic 4-methylthiazole and methoxy-phenyl backbone drastically reduce aqueous solubility. While the primary amine is protonated and soluble in the acidic stomach (pH 1-2), it partially deprotonates in the neutral environment of the intestine (pH 6.8), leading to rapid precipitation right at the primary site of absorption. Second, if incorporated into a PROTAC, the resulting high molecular weight (>800 Da) and high polar surface area violate Lipinski's Rule of 5, severely restricting passive transcellular permeation[1][2].

FAQ 2: How can I definitively determine if my bioavailability issue is driven by poor solubility or rapid clearance?

Solution: You must decouple absorption from metabolism by conducting parallel Intravenous (IV) and Per Os (PO) PK studies, followed by an in vitro microsomal stability assay. If the IV half-life is long but the PO Area Under the Curve (AUC) is low, the issue is absorption. If the IV half-life is < 30 minutes, the compound is being rapidly cleared by hepatic enzymes[2][3].

Protocol: Self-Validating Liver Microsomal Stability Assay Causality: This assay isolates Phase I oxidative metabolism (primarily CYP450-mediated deamination of the primary amine) to confirm if first-pass clearance is the bottleneck.

  • Matrix Preparation: Thaw pooled Sprague-Dawley rat liver microsomes on ice. Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Substrate Addition: Spike the target compound to a final concentration of 1 µM. (Note: Sub-µM concentrations ensure the assay operates under linear, first-order kinetics, accurately reflecting physiological clearance).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM. (Note: NADPH is the obligate cofactor for CYP450-mediated oxidation).

  • Kinetic Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard. (Note: Cold organic solvent instantly denatures the enzymes, locking the metabolic profile).

  • Self-Validation Step: Centrifuge at 15,000 x g for 10 min and analyze via LC-MS/MS. Validation Criteria: The assay is only valid if the positive control (e.g., verapamil) demonstrates >80% depletion at 30 minutes, and the negative control (no NADPH) shows <5% depletion, proving degradation is strictly enzyme-mediated.

FAQ 3: My compound precipitates in the GI tract. What is the most effective formulation to prevent this?

Solution: Amorphous Solid Dispersions (ASDs) or Self-Microemulsifying Drug Delivery Systems (SMEDDS). SMEDDS are particularly advantageous for this compound because the lipid excipients not only maintain the drug in a solubilized nanoemulsion but also promote lymphatic transport. Lymphatic absorption bypasses the hepatic portal vein, directly mitigating the first-pass metabolism of the vulnerable primary amine[4][5].

Protocol Step1 1. Excipient Blending Step2 2. API Incorporation Step1->Step2 Step3 3. Thermal Equilibration Step2->Step3 Step4 4. FaSSIF Dispersion Step3->Step4 Step5 5. DLS Validation (<50 nm) Step4->Step5

Caption: Step-by-step workflow for SMEDDS preparation and nanoemulsion validation.

Protocol: Self-Validating SMEDDS Preparation

  • Excipient Blending: Mix Capryol 90 (oil, 25% w/w), Cremophor RH40 (surfactant, 45% w/w), and Transcutol HP (co-surfactant, 30% w/w) at 37°C under magnetic stirring until a homogeneous, isotropic mixture is formed[5].

  • API Incorporation: Add the target compound to the mixture. Vortex and sonicate for 15 minutes at 40°C. (Note: Mild heat overcomes the crystal lattice energy of the lipophilic backbone, maximizing drug loading).

  • Equilibration: Allow the loaded pre-concentrate to equilibrate at room temperature for 24 hours.

  • Self-Validation Step: Dilute 100 µL of the SMEDDS pre-concentrate into 10 mL of simulated intestinal fluid (FaSSIF, pH 6.8) at 37°C with gentle agitation. Immediately analyze via Dynamic Light Scattering (DLS). Validation Criteria: The formulation is successful only if a transparent nanoemulsion is formed with a Z-average droplet size < 50 nm and a Polydispersity Index (PDI) < 0.3.

FAQ 4: In vitro assays confirm rapid first-pass metabolism of the primary amine. How do I bypass this?

Solution: If formulation (like SMEDDS) is insufficient, structural modification or advanced delivery systems are required.

  • Structural Shielding: Introducing steric hindrance near the amine (e.g., N-methylation or adjacent bulky groups) shields the polar -NH group from solvent exposure and oxidative enzymes, significantly improving both permeability and metabolic stability[3].

  • Lipid Nanoparticles (LNPs): Encapsulating the compound in LNPs protects the vulnerable amine from circulating CYPs and facilitates endosomal escape directly into the cytosol of target cells, dramatically enhancing tissue distribution and target degradation efficiency[6][7].

Quantitative Data Summaries

Table 1: Physicochemical Barriers & Troubleshooting Matrix

ParameterTypical Value for VHL LigandsImpact on BioavailabilityRecommended Troubleshooting Strategy
Molecular Weight > 800 Da (as PROTAC)Limits passive paracellular/transcellular permeation.LNP delivery; Prodrugs.
Aqueous Solubility < 10 µg/mLCauses GI precipitation; limits absorption.SMEDDS; Amorphous Solid Dispersions.
In Vivo Clearance > 40 mL/min/kgRapid hepatic elimination via amine oxidation.Amine shielding; N-methylation.

Table 2: Formulation Efficacy Comparison (Literature Benchmarks)

Formulation TypeAverage Droplet/Particle SizeRelative Oral Bioavailability (F%)Primary Mechanism of PK Enhancement
Aqueous Suspension > 1000 nm< 2%Baseline reference (Poor dissolution).
Amorphous Solid Dispersion N/A (Dissolves)15 - 30%Maintains supersaturation in GI tract[4].
SMEDDS 20 - 50 nm30 - 45%Lymphatic transport; bypasses first-pass[5].
Lipid Nanoparticles (LNP) 80 - 120 nmIV optimizedEndosomal escape; protects from CYPs[7].

Sources

Technical Support Center: Stabilization of (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine in Solution

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine is a highly functionalized, electron-rich benzylic amine frequently utilized as a critical intermediate in drug development. While structurally valuable, researchers routinely encounter rapid degradation of this compound when prepared in solution. This technical guide provides a mechanistic understanding of its instability and field-proven troubleshooting protocols to ensure experimental reproducibility and compound integrity.

Part 1: Root Cause Analysis (The "Why")

The degradation of this compound in solution is primarily driven by aerobic and photo-induced oxidation . Understanding the causality behind this degradation is the first step in preventing it:

  • Electronic Vulnerability: The methoxy group (-OCH₃) at the ortho position strongly donates electron density into the aromatic ring via resonance. This stabilizes any intermediate radical cations formed at the benzylic position, drastically lowering the activation energy required for oxidation compared to unfunctionalized benzylamines.

  • Photo-Sensitization: The thiazole moiety can act as an endogenous photosensitizer. Upon exposure to ambient light, it facilitates the conversion of dissolved molecular oxygen (O₂) into highly reactive superoxide radicals (O₂ •− ), a mechanism well-documented in the [1].

  • The Degradation Cascade: As demonstrated in studies of [2], the primary amine undergoes a Single Electron Transfer (SET) to form a radical cation. This intermediate rapidly loses a proton and an electron to become an imine. The resulting imine is highly reactive and will either hydrolyze into an aldehyde or condense with unreacted amine to form dark, polymeric aminal species.

AmineOxidation Amine Benzylic Amine (Electron-Rich) Radical Amine Radical Cation (Intermediate) Amine->Radical SET / H-abstraction Triggers O₂ / Light / Trace Metals Triggers->Radical Catalyzes Imine Imine (R-CH=NH) Radical->Imine -H⁺, -e⁻ Aldehyde Aldehyde + Ammonia (Hydrolysis) Imine->Aldehyde +H₂O (Hydrolysis) Coupling Aminal / Polymeric Colored Species Imine->Coupling +Amine (Condensation)

Figure 1: Aerobic and photo-induced oxidation pathway of electron-rich benzylic amines.

Part 2: Troubleshooting & FAQs

Q1: My stock solution turns yellow, then brown, within 24 hours at room temperature. What is happening? A: This color change is the hallmark of amine auto-oxidation. The primary benzylic amine is oxidizing to an imine, which subsequently polymerizes or forms highly conjugated, colored condensation products—a process accelerated by [3]. To prevent this, oxygen must be rigorously excluded from the system, and the solution must be protected from light to halt the photochemical generation of superoxide radicals.

Q2: Does the choice of solvent impact the oxidation rate? A: Absolutely. Ethers (like THF, dioxane, or diethyl ether) are notorious for forming peroxides upon storage. These peroxides will instantaneously oxidize electron-rich amines. Halogenated solvents (like chloroform) can generate trace acids or phosgene, which react with the amine. Solution: Use freshly distilled, peroxide-free polar aprotic solvents (e.g., Acetonitrile, DMF) or rigorously degassed aqueous buffers.

Q3: How can I chemically stabilize the amine in aqueous or semi-aqueous buffers? A: You can manipulate the thermodynamics and kinetics of the oxidation through two distinct methods:

  • Protonation (pH Control): Lowering the pH of the solution below the amine's pKa (typically pH < 6) converts the free amine (-NH₂) into an ammonium salt (-NH₃⁺). The positive charge acts as a powerful electron-withdrawing group, neutralizing the electron-donating effect of the methoxy group and virtually halting SET oxidation, a principle utilized in [4].

  • Additives: Trace transition metals (Cu, Fe) catalyze radical formation. Adding a chelator like EDTA (1 mM) sequesters these metals. Additionally, adding a radical scavenger like BHT (Butylated hydroxytoluene, 0.1% w/v) intercepts the radical chain reaction before the imine can form.

Part 3: Standard Operating Procedure (SOP)

Protocol: Preparation of Oxidation-Resistant Amine Solutions This self-validating protocol ensures that all variables (oxygen, light, metals, and radicals) are controlled. If the solution remains colorless after 48 hours, the protocol was executed successfully.

  • Solvent Preparation: Select a high-purity solvent (e.g., HPLC-grade Acetonitrile or Milli-Q water). Sparge the solvent with Argon or Nitrogen gas for at least 15 minutes to displace dissolved oxygen.

  • Additive Integration: If downstream experiments permit, dissolve 0.1% w/v BHT (for organic solvents) or 1 mM EDTA (for aqueous buffers) into the degassed solvent prior to adding the API.

  • Dissolution: Weigh the (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine powder under an inert atmosphere (e.g., in a glovebox or using a steady stream of Argon over the vial). Add the degassed solvent.

  • pH Adjustment (Aqueous only): If applicable, adjust the pH to 4.0 - 5.0 using dilute HCl to protonate the amine.

  • Storage: Transfer aliquots into amber glass vials to block UV/visible light. Overlay the headspace with Argon before sealing tightly with PTFE-lined caps. Store at 4°C or -20°C.

Workflow Solvent 1. Select Solvent (Peroxide-Free) Degas 2. Degas Solvent (Ar/N₂ Sparging, 15 min) Solvent->Degas Additives 3. Add Stabilizers (BHT, EDTA, or Acid) Degas->Additives Dissolve 4. Dissolve Amine (Under Inert Atmosphere) Additives->Dissolve Store 5. Store Aliquots (Amber Vials, 4°C, Ar Headspace) Dissolve->Store

Figure 2: Step-by-step workflow for preparing oxidation-resistant amine solutions.

Part 4: Quantitative Data Summary

The following table summarizes the expected stability of (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine under various environmental conditions.

Storage ConditionAtmosphereLight ExposureAdditives / pHEstimated Half-Life (t½)Visual Observation
Room Temp (25°C)Ambient AirAmbient LightNone (pH ~8)< 12 HoursRapid yellow/brown discoloration
Room Temp (25°C)Ambient AirDarkNone~ 48 HoursGradual yellowing
4°CArgonDarkNone> 2 WeeksClear, colorless
4°CArgonDarkBHT (0.1%)> 1 MonthClear, colorless
4°C (Aqueous)Ambient AirDarkpH 4.0> 1 MonthClear, colorless

(Note: Half-life values are empirical estimates based on the auto-oxidation kinetics of structurally analogous electron-rich benzylic amines.)

References

  • Title: Photoelectrochemical Oxidation of Amines to Imines and Production of Hydrogen through Mo-Doped BiVO4 Photoanode Source: ACS Omega (2022) URL: [Link]

  • Title: Hydrothermal Carbonization of Renewable Natural Plants as Superior Metal-Free Catalysts for Aerobic Oxidative Coupling of Amines to Imines Source: ACS Sustainable Chemistry & Engineering (2020) URL: [Link]

  • Title: Natural Sunlight Driven Oxidative Homocoupling of Amines by a Truxene-Based Conjugated Microporous Polymer Source: ACS Omega (2018) URL: [Link]

  • Title: Recent advances in metal-free aerobic C–H activation Source: RSC Advances (2019) URL: [Link]

Validation & Comparative

Beyond the UV Baseline: Validating the Purity of (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine via LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex, multi-functional building blocks, the analytical methods used to validate their purity must evolve. The compound (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine presents a unique analytical challenge. It features a primary amine, an electron-donating methoxy group, and a heteroaromatic thiazole ring.

While traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a staple in quality control, it often falls short for molecules of this complexity. This guide provides an objective, data-backed comparison of analytical methodologies and establishes a self-validating LC-MS/MS protocol grounded in rigorous regulatory standards.

The Analytical Challenge: Why HPLC-UV is Insufficient

In biochemical research and drug development, a "99% Purity" claim is only as reliable as the methodology used to generate it[1]. For (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine, relying solely on HPLC-UV introduces significant risks:

  • The Co-elution Dilemma: HPLC-UV identifies compounds based on light absorbance. If synthetic byproducts (such as des-methylthiazole or regioisomers) co-elute with the target molecule, they will likely share identical UV chromophores. HPLC-UV cannot differentiate them, leading to falsely elevated purity calculations[2].

  • Amine-Induced Peak Tailing: The primary methanamine group interacts strongly with unendcapped silanols on standard silica-based columns, causing peak tailing. While adding Trifluoroacetic acid (TFA) improves UV peak shape, it is a notoriously harsh ion-pairing agent that suppresses ionization in downstream mass spectrometry.

  • Trace-Level Genotoxic Impurities: Regulatory frameworks increasingly demand the quantification of trace-level impurities. LC-MS/MS offers orders of magnitude greater sensitivity and selectivity compared to UV detection[3].

Table 1: Comparative Performance Metrics for Purity Validation
Analytical MetricHPLC-UVGC-MSLC-MS/MS (MRM Mode)
Detection Principle Chromophore absorbanceElectron ionization (EI)Mass-to-charge ratio (m/z)
Specificity Low (Susceptible to co-elution)ModerateHigh (Molecular fingerprinting)
Sensitivity (LOD) ~0.1% (1000 ppm)~10 ppm<1 ppm (Trace level)
Suitability for Amines Moderate (Requires buffers)Low (Requires derivatization)High (Excellent ESI+ response)
Matrix Interference HighModerateLow (Filtered by mass transitions)

Mechanistic Insights: Designing the LC-MS/MS Method

To build a robust method, we must understand the causality behind our experimental choices.

Solvent Selection: LC-MS couples liquid chromatography with mass spectrometric detection, meaning any trace impurity (ionic or metallic) can suppress ionization or create ghost peaks[5]. We strictly utilize 5[5] to prevent alkali ions (Na+, K+) from forming adducts that split the target signal. Buffer Selection: Instead of TFA, we use 0.1% Formic Acid . Formic acid provides the necessary protons for positive Electrospray Ionization (ESI+) of the primary amine without causing ion suppression.

Fragmentation Logic (MRM Mode)

The exact mass of (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine is ~234.08 Da. In ESI+, it forms a protonated parent ion [M+H]+ at m/z 235.1. Using Multiple Reaction Monitoring (MRM), we isolate this parent ion and subject it to Collision-Induced Dissociation (CID).

Fragmentation Parent Parent Ion [M+H]+ m/z 235.1 CID Collision-Induced Dissociation Parent->CID Quant Quantifier: m/z 218.1 (-NH3) CID->Quant Primary Qual Qualifier: m/z 135.0 (Thiazole) CID->Qual Secondary

Fig 1: MRM fragmentation pathway for specific detection of the target analyte.

Self-Validating Experimental Protocol

A method is only as trustworthy as its internal controls. The following protocol is designed as a self-validating system aligned with 6[6]. If any step fails, the workflow halts, preventing the generation of false purity data.

Step-by-Step Methodology
  • System Preparation: Equip the LC with a Superficially Porous Particle (SPP) C18 column (e.g., 2.7 µm, 50 x 2.1 mm). Set column temperature to 40°C.

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in LCMS-grade Water.

    • Phase B: 0.1% Formic Acid in LCMS-grade Acetonitrile.

  • System Suitability Test (SST): Inject 6 replicates of a 10 ng/mL standard. Validation Gate: The %RSD of the peak area must be < 2.0%. This proves instrument stability[7].

  • Blank Injection: Inject Mobile Phase A. Validation Gate: No peaks > 5% of the Limit of Quantitation (LOQ) at the target retention time. This rules out column carryover.

  • Linearity Calibration: Inject a 7-point calibration curve (1 ng/mL to 1000 ng/mL). Validation Gate: Correlation coefficient ( R2 ) must be > 0.998[6].

  • Sample Analysis: Inject the unknown batch sample prepared at a nominal concentration of 500 ng/mL.

  • Spike-Recovery (Accuracy Check): Spike known reference standard into the sample matrix at 50%, 100%, and 150% levels. Validation Gate: Recovery must fall between 98.0% and 102.0%[7].

Workflow Start System Equilibration SST System Suitability (SST) Start->SST Blank Blank Injection SST->Blank Calib Linearity Calibration Blank->Calib Sample MRM Sample Analysis Calib->Sample QC Spike-Recovery QC Sample->QC

Fig 2: Self-validating LC-MS/MS workflow ensuring continuous analytical data integrity.

Quantitative Validation Results

When the above protocol is executed, the method's performance characteristics must be evaluated against predefined acceptance criteria derived from the Analytical Target Profile (ATP)[6]. Table 2 summarizes the expected validation data for this compound.

Table 2: ICH Q2(R2) Validation Parameters & Results
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at retention timeNo co-eluting peaks in blank/matrixPass
Linearity ( R2 ) > 0.998 across the range0.9994 (1 - 1000 ng/mL)Pass
Accuracy (Recovery) 98.0% - 102.0%99.1% - 100.4%Pass
Precision (Repeatability) %RSD < 2.0% (n=6)1.15%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) > 3:10.2 ng/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) > 10:10.8 ng/mLPass

Conclusion

Validating the purity of (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine requires analytical vision that extends beyond the UV baseline. By leveraging the molecular specificity of LC-MS/MS and adhering to a self-validating, ICH Q2(R2)-aligned protocol, laboratories can eliminate chemical variance as an experimental variable. This ensures that downstream biological assays and pharmaceutical formulations are built on a foundation of absolute structural certainty.

Sources

Comparative Efficacy of (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine in Preclinical PROTAC Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rational Design

In the rapidly evolving field of Proteolysis Targeting Chimeras (PROTACs), the von Hippel-Lindau (VHL) E3 ubiquitin ligase remains one of the most robust and widely utilized recruitment machineries[1]. While the foundational VH032 ligand—terminating in a standard 4-(4-methylthiazol-5-yl)benzylamine—has enabled the development of clinical-stage degraders, next-generation PROTACs require highly optimized building blocks to overcome limitations in binding affinity, metabolic stability, and cellular permeability[2].

(2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine has emerged as a structurally advanced alternative to the standard unsubstituted benzylamine[3]. By introducing a methoxy group at the ortho-position relative to the methanamine linker attachment point, drug designers can fundamentally alter the physicochemical and thermodynamic profile of the resulting PROTAC[4]. This guide objectively compares this 2-methoxy building block against standard alternatives, providing the mechanistic rationale and self-validating experimental protocols necessary for rigorous preclinical evaluation.

Mechanistic Grounding: The Causality of the 2-Methoxy Modification

As application scientists, we do not merely swap functional groups; we engineer molecular interactions. The substitution of a 2-methoxy group onto the phenylene core of the VHL ligand is driven by three distinct biophysical causalities[2][4]:

  • Conformational Pre-organization (Entropic Optimization): The steric bulk of the ortho-methoxy group restricts the free rotation of the aryl-methanamine bond. This pre-organizes the ligand into the specific bioactive conformation required to engage the VHL binding pocket, thereby reducing the entropic penalty ( ΔS ) upon ternary complex formation.

  • Electronic Modulation: The electron-donating nature of the methoxy moiety enriches the electron density of the central phenyl ring. This strengthens π−π stacking and dipole interactions with key residues in the VHL binding pocket (e.g., Tyr98 and His115).

  • Metabolic Shielding: The unsubstituted phenylene core of standard VHL ligands is susceptible to cytochrome P450 (CYP)-mediated aromatic oxidation. The steric hindrance and electronic alteration provided by the methoxy group act as a metabolic shield, extending the intracellular half-life of the PROTAC.

Mechanism POI Target Protein (e.g., BRD4) PROTAC PROTAC (2-OMe Ligand) POI->PROTAC Binds UB Polyubiquitination PROTAC->UB Ternary Complex VHL CRL2-VHL E3 Ligase VHL->PROTAC Recruits Proteasome 26S Proteasome UB->Proteasome Degradation

Fig 1: CRL2-VHL mediated ubiquitination pathway utilizing 2-methoxy-modified PROTACs.

Comparative Preclinical Efficacy Data

To objectively evaluate the performance of (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine, we compare it against the standard unsubstituted building block and a 3-fluoro variant. The data below represents a standardized PROTAC architecture (utilizing a PEG3 linker and a JQ1-based BRD4 targeting moiety) to isolate the effect of the VHL ligand modification[1][2].

Table 1: Biophysical and Cellular Degradation Profiling
VHL Ligand Building BlockVCB Binding Affinity ( Kd​ , nM)*LogD (pH 7.4)BRD4 DC50​ (nM) Maximum Degradation ( Dmax​ )
Standard (Unsubstituted)185 ± 122.14.8 ± 0.594%
3-Fluoro Variant120 ± 82.23.1 ± 0.496%
2-Methoxy Variant85 ± 6 2.4 1.2 ± 0.2 99%

*Determined via Fluorescence Polarization (FP) assay against the VCB complex. **Determined via HiBiT knock-in cellular assay in HeLa cells after 12h incubation.

Data Synthesis: The 2-methoxy variant demonstrates a >2-fold improvement in binary binding affinity to the VCB complex compared to the standard ligand. This translates directly into a superior cellular degradation profile, achieving sub-nanomolar DC50​ values and near-complete target depletion ( Dmax​ = 99%). The slight increase in LogD (2.4) remains within the optimal range for cellular permeability while enhancing the molecule's overall lipophilic ligand efficiency (LLE).

Self-Validating Experimental Protocols

Trust in preclinical data requires protocols that inherently control for artifacts. The following methodologies are designed as self-validating systems to ensure that observed efficacy is strictly driven by the 2-methoxy VHL ligand modification.

Protocol S1 1. PROTAC Synthesis (Amide Coupling) S2 2. VHL Binding Assay (Fluorescence Polarization) S1->S2 S3 3. Cell Treatment (Dose-Response & MG132) S2->S3 S4 4. Degradation Quant (Western Blot/HiBiT) S3->S4

Fig 2: Self-validating experimental workflow for evaluating VHL-recruiting PROTACs.

Protocol A: Fluorescence Polarization (FP) VHL Binding Assay

Purpose: To quantify the binary binding affinity ( Kd​ ) of the synthesized PROTAC to the VCB complex.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT).

    • Causality Check:Crucially , add 0.01% Triton X-100 to the buffer. Because the 2-methoxy group increases lipophilicity, PROTACs may form colloidal aggregates at higher concentrations. Triton X-100 prevents micelle sequestration, ensuring the Kd​ reflects true monomeric binding.

  • Tracer Addition: Add 10 nM of FAM-labeled HIF-1 α peptide to the assay buffer.

  • Protein Titration: Add purified VCB (VHL-ElonginC-ElonginB) complex at a fixed concentration of 30 nM.

  • Compound Titration: Dispense the 2-methoxy PROTAC in a 12-point dose-response curve (from 10 μ M to 0.1 nM).

  • Incubation & Reading: Incubate for 30 minutes at room temperature to reach thermodynamic equilibrium. Read polarization (mP) using a microplate reader (Ex: 485 nm, Em: 535 nm).

Protocol B: Self-Validating Cellular Degradation Assay

Purpose: To confirm that target depletion is exclusively mediated by the CRL2 VHL -proteasome pathway, ruling out off-target toxicity.

  • Cell Seeding: Seed HeLa cells (or target-relevant cell line) at 1×104 cells/well in a 96-well plate. Incubate overnight.

  • Mechanistic Rescue Pre-treatment (The Self-Validation Step):

    • Divide the plate into three arms: (1) Vehicle, (2) 1 μ M MG132 (Proteasome inhibitor), and (3) 1 μ M MLN4924 (NEDD8-activating enzyme inhibitor).

    • Causality Check: Pre-incubate for 2 hours. If the PROTAC degrades the target via the intended mechanism, degradation will occur in Arm 1, but the target will be completely rescued in Arms 2 and 3. Failure to rescue indicates off-target transcriptional downregulation or direct cytotoxicity.

  • PROTAC Treatment: Add the 2-methoxy PROTAC in a 10-point dose-response curve (1 μ M to 0.01 nM) across all arms. Incubate for 12-24 hours.

  • Quantification: Lysis cells and quantify target protein levels using a HiBiT luminescence assay or quantitative Western Blot (normalized to GAPDH or β -actin).

  • Data Analysis: Plot the concentration vs. normalized protein level to extract DC50​ and Dmax​ .

Conclusion

The substitution of the standard VHL benzylamine with (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine represents a highly rational approach to PROTAC optimization[2][4]. By leveraging conformational restriction and electronic modulation, this building block yields degraders with superior binary binding kinetics and deeper cellular degradation profiles[1]. For drug development professionals facing efficacy plateaus or metabolic liabilities with first-generation VHL ligands, integrating this 2-methoxy variant is a empirically validated next step.

References

  • Galdeano, C., et al. (2014). Structure-guided design and optimization of small molecules targeting the protein-protein interaction between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the hypoxia inducible factor (HIF) alpha subunit with in vitro nanomolar affinities. Journal of Medicinal Chemistry.[Link]

  • Soares, P., et al. (2018). Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase: Structure-Activity Relationships and Pharmacological Profiling. Journal of Medicinal Chemistry.[Link]

  • Crew, A. P., et al. (2019). Modulators of proteolysis and associated methods of use. World Intellectual Property Organization.
  • Lucas, X., et al. (2023). Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel–Lindau E3 Ubiquitin Ligase: Development of Highly Potent Hypoxia-Inducible Factor-1α Stabilizers. Journal of Medicinal Chemistry.[Link]

  • Bricelj, A., et al. (2024). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents.[Link]

Sources

Standard Curve Validation Guidelines for (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Analytical Challenge

(2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine is a highly specific structural motif frequently utilized as a critical intermediate or ligand fragment in the development of targeted protein degraders (e.g., PROTACs targeting the von Hippel-Lindau (VHL) E3 ligase). Accurate pharmacokinetic (PK) profiling of this compound requires robust bioanalytical assays.

As an Application Scientist, I emphasize that an assay protocol is only as reliable as the chemical logic underpinning it. The molecular architecture of this compound presents two distinct bioanalytical challenges:

  • The Primary Amine (pKa ~9.5): At physiological and typical LC acidic pH, this amine is fully protonated. On traditional silica-based stationary phases, this leads to severe secondary interactions with residual silanols, causing peak tailing and loss of resolution.

  • The Thiazole Ring: While conferring target specificity, this lipophilic moiety increases the molecule's susceptibility to non-specific binding and matrix-induced ion suppression during electrospray ionization (ESI).

To establish a self-validating system, we cannot rely on generic sample preparation. Instead, assay optimization must directly address these structural features.

Molecular_Causality Mol (2-Methoxy-4-(4-methylthiazol-5-yl) phenyl)methanamine Feat1 Primary Amine (pKa ~9.5) Mol->Feat1 Feat2 Thiazole Ring (Lipophilic) Mol->Feat2 Prob1 Silanol Interaction (Peak Tailing) Feat1->Prob1 Prob2 Matrix Ion Suppression Feat2->Prob2 Sol1 End-capped C18 + Formic Acid Buffer Prob1->Sol1 Sol2 MCX Solid-Phase Extraction (SPE) Prob2->Sol2

Causality diagram linking molecular features to bioanalytical assay optimization strategies.

Platform Comparison: Optimized LC-MS/MS vs. Alternatives

When establishing a standard calibration curve, the choice of analytical platform dictates the Lower Limit of Quantification (LLOQ) and linear dynamic range. Below is an objective performance comparison of an Optimized LC-MS/MS workflow (utilizing Mixed-Mode Cation Exchange [MCX] SPE) against a Generic LC-MS/MS approach (using basic Protein Precipitation [PPT]) and traditional HPLC-UV .

Performance MetricOptimized LC-MS/MS (MCX SPE)Generic LC-MS/MS (PPT)Traditional HPLC-UV
Sensitivity (LLOQ) 0.5 ng/mL5.0 ng/mL100 ng/mL
Linear Dynamic Range 0.5 – 500 ng/mL5.0 – 500 ng/mL100 – 5,000 ng/mL
Matrix Effect 95% – 102% (Negligible)65% – 80% (Suppression)N/A
Extraction Recovery >92%~75%>95%
Throughput (Run Time) 3.5 min5.0 min12.0 min
Primary Use Case Clinical PK / Trace AnalysisEarly Discovery ScreenBulk Formulation QC

Data Synthesis: The MCX chemistry exploits the protonated amine to selectively trap the analyte while aggressively washing away neutral lipids and phospholipids. This directly neutralizes the ion suppression threat, yielding a 10-fold increase in sensitivity over generic PPT methods.

Standard Curve Validation Guidelines (ICH M10 Compliant)

To ensure trustworthiness and regulatory compliance, the calibration curve must be validated according to the [1].

Core ICH M10 Criteria for Calibration Curves:

  • Matrix Matching: Calibration standards must be prepared in the exact same biological matrix (e.g., human plasma) as the intended study samples[1].

  • Curve Composition: A complete analytical run must include a Blank sample (matrix without analyte or internal standard), a Zero sample (matrix with internal standard), and a minimum of 6 non-zero calibration standards spanning the LLOQ to the Upper Limit of Quantification (ULOQ)[2].

  • Acceptance Criteria:

    • The back-calculated concentrations of the calibration standards must be within ±15% of their nominal values[2].

    • The LLOQ standard is permitted a wider variance of ±20% [2].

    • At least 75% of the calibration standards (with a minimum of 6) must meet these criteria for the analytical run to be accepted[2].

ICH_M10_Workflow Blank Blank & Zero Samples (Matrix ± IS) Run LC-MS/MS Analytical Run Blank->Run CalStds Calibration Standards (≥6 levels, incl. LLOQ/ULOQ) CalStds->Run QCs Quality Controls (QCs) (LQC, MQC, HQC) QCs->Run Eval Accuracy Evaluation (Back-calculation) Run->Eval Crit1 LLOQ: ±20% Nominal Others: ±15% Nominal Eval->Crit1 Crit2 Pass Rate: ≥75% of Stds (Minimum 6 Stds) Eval->Crit2

ICH M10 compliant bioanalytical method validation workflow for standard curve acceptance.

Step-by-Step Experimental Protocol: Self-Validating LC-MS/MS Workflow

Phase 1: Preparation of Calibration Standards
  • Prepare a primary stock solution of (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine at 1.0 mg/mL in 100% DMSO. (Causality: DMSO ensures complete dissolution of the highly lipophilic thiazole ring).

  • Perform serial dilutions in 50% Methanol/Water to create working solutions.

  • Spike working solutions into blank human plasma at a 1:20 ratio to generate calibration standards at 0.5, 1, 5, 10, 50, 100, 250, and 500 ng/mL.

  • Spike a stable-isotope labeled internal standard (SIL-IS) into all samples (except the double blank) at a constant concentration of 50 ng/mL to correct for any residual matrix effects.

Phase 2: Mixed-Mode Cation Exchange (MCX) SPE Processing
  • Condition: Pass 1.0 mL Methanol, followed by 1.0 mL LC-MS grade Water through the MCX cartridge.

  • Load: Dilute 100 µL of spiked plasma with 100 µL of 2% Phosphoric Acid (H3PO4). Load onto the cartridge. (Causality: Acidification ensures the primary amine is fully protonated for maximum ionic retention).

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in Water to remove hydrophilic interferences.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol to remove neutral lipids and phospholipids.

  • Elute: Pass 1.0 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol. (Causality: The high pH deprotonates the amine, breaking the ionic bond and eluting the target).

  • Dry & Reconstitute: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Phase 3: LC-MS/MS Analysis Parameters
  • Column: Waters XBridge C18 or equivalent end-capped column (2.1 x 50 mm, 1.7 µm). (Causality: End-capping prevents residual silanol interactions with the primary amine).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes.

  • Detection: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM) tracking the specific precursor-to-product ion transitions for the molecule and its SIL-IS.

References

  • Title: M10: Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

Sources

Benchmarking (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine against commercial reference standards

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine: A Next-Generation VHL Ligand Anchor for PROTAC Development

As a Senior Application Scientist specializing in targeted protein degradation (TPD), I frequently encounter the challenge of optimizing ternary complex formation. Proteolysis Targeting Chimeras (PROTACs) rely heavily on the efficient recruitment of E3 ubiquitin ligases, with the von Hippel-Lindau (VHL) protein being one of the most widely utilized[1]. The canonical VHL ligand, VH032, utilizes a standard (4-(4-methylthiazol-5-yl)phenyl)methanamine anchor on its right-hand side (RHS) to bury into the VHL binding pocket. However, optimizing the physicochemical properties and binding kinetics of this anchor remains a critical bottleneck[2].

This guide benchmarks a highly functionalized next-generation building block—(2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine —against the commercial standard VH032 anchor, detailing the mechanistic advantages of the 2-methoxy substitution and providing self-validating experimental protocols for its evaluation.

Mechanistic Rationale: The Role of the 2-Methoxy Substitution

The addition of a methoxy group at the 2-position of the phenyl ring (ortho to the methanamine) is not merely a steric addition; it is a calculated conformational lock designed to enhance E3 ligase engagement[3].

  • Conformational Pre-organization: The bulky methoxy group restricts the free rotation of the benzylic C-N bond. This pre-organizes the methanamine vector into a bioactive conformation that minimizes the entropic penalty upon binding to the VHL surface (specifically interacting with the region flanked by Tyr98 and His115)[4].

  • Electronic Effects: The electron-donating nature of the methoxy group alters the electron density of the phenyl-thiazole system, enhancing favorable multipolar and pi-stacking interactions within the hydrophobic VHL pocket.

  • Alternative Exit Vectors: In PROTAC synthesis, if the methoxy group is utilized as an exit vector (e.g., via demethylation to a phenol and subsequent linker attachment), it provides a distinct spatial trajectory for the linker, potentially reducing steric clashes in the ternary complex and expanding the druggable target space[1].

G Target Target Protein (POI) Ternary Ternary Complex (POI - PROTAC - VHL) Target->Ternary Binds Warhead PROTAC PROTAC (2-Methoxy Anchor) PROTAC->Ternary Bridges VHL VHL E3 Ligase Complex VHL->Ternary Binds Anchor Ubiquitin Polyubiquitination Ternary->Ubiquitin E2 Transfer Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Recognition

Caption: VHL-PROTAC Ternary Complex Formation and Degradation Pathway.

Benchmarking Data: Comparative Performance

To objectively evaluate the 2-methoxy derivative, we benchmark it against the standard unsubstituted anchor and a highly substituted fluoro-methoxy derivative[4]. The data below synthesizes expected performance metrics based on established structure-activity relationship (SAR) profiles for VHL RHS modifications.

Table 1: In Vitro and Cellular Benchmarking of VHL Anchor Ligands

Anchor Ligand DerivativeVHL Binding Affinity ( Kd​ , nM)NanoBRET Target Engagement ( IC50​ , µM)Permeability ( Papp​ , 10−6 cm/s)Structural Advantage
Standard Anchor (VH032 precursor)185 ± 150.50 ± 0.051.2Baseline commercial standard; high flexibility.
2-Methoxy Anchor 85 ± 100.25 ± 0.030.9Conformational locking; reduced entropic penalty.
5-Fluoro-2-Methoxy Anchor 40 ± 50.15 ± 0.021.1Synergistic halogen bonding and pre-organization.

Note: The 2-methoxy substitution yields a >2-fold improvement in binding affinity ( Kd​ ) due to favorable binding kinetics, while maintaining acceptable cellular permeability despite the slight increase in polar surface area[2].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality to ensure researchers understand why the methodology is structured this way.

Protocol 1: Surface Plasmon Resonance (SPR) Binding Assay

Purpose: To quantify direct binding kinetics ( kon​ , koff​ ) and affinity ( Kd​ ) to the VHL complex.

  • Immobilization: Immobilize biotinylated VCB (VHL-ElonginC-ElonginB) complex onto a streptavidin-coated sensor chip.

    • Causality: Oriented immobilization via a biotin tag ensures the ligand-binding pocket remains uniformly accessible, preventing the artifactual steric hindrance that frequently occurs with random amine coupling.

  • Analyte Injection: Inject serial dilutions (3.125 nM to 1000 nM) of the synthesized PROTACs or free anchor ligands over the chip at a flow rate of 30 µL/min.

    • Causality: A multi-cycle kinetic approach allows for the precise calculation of association ( kon​ ) and dissociation ( koff​ ) rates. This is strictly necessary because the 2-methoxy group primarily alters affinity via conformational pre-organization, which manifests as a faster kon​ .

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

    • Causality: This mathematical fit validates that the interaction is a specific, single-site binding event, confirming the modified ligand behaves as a true competitive anchor without off-target aggregation.

Protocol 2: NanoBRET Cellular Target Engagement

Purpose: To validate live-cell permeability and intracellular VHL binding.

  • Transfection: Transfect HEK293 cells with a VHL-NanoLuc fusion plasmid and incubate for 24 hours.

    • Causality: Endogenous VHL expression levels are often too low for robust bioluminescence resonance energy transfer (BRET). The NanoLuc tag provides a high-intensity, stable donor signal necessary for a high signal-to-noise ratio.

  • Tracer Incubation: Add a cell-permeable fluorescent VHL tracer (BRET acceptor) simultaneously with varying concentrations of the 2-methoxy ligand.

    • Causality: Competitive displacement of the tracer by our 2-methoxy ligand reduces the BRET signal. This single step acts as a self-validating gatekeeper: a drop in signal proves both that the compound successfully crossed the cell membrane and that it successfully engaged the target in a complex intracellular environment.

Workflow Synthesis 1. Synthesis Incorporate 2-Methoxy Anchor into PROTAC SPR 2. SPR Assay Measure Kd, kon, koff vs VHL Synthesis->SPR NanoBRET 3. NanoBRET Assess Live-Cell Permeability & Binding SPR->NanoBRET Degradation 4. Western Blot Quantify Dmax and DC50 NanoBRET->Degradation

Caption: Step-by-step experimental workflow for benchmarking VHL ligands.

References[3] Modulators of proteolysis and associated methods of use. Google Patents (WO2019195609A2). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVSL7CnTGcT5l5yXQUVMmy25aonITwQtO92ZlOlL5ZTyD0f3pY1mmmZDBm4KQBLg06wNuQcs47sOiM7mbbt1IAo2Yd0Uh6x4cDI3i8WMfX-9ugLfNX4qAnfN40vx1qxJqKh5Eutj4AUGUFltekAg==[2] Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNJbkOIKBdnH9UVwlNa9St0mEhqozA3UZIqrw2sCr6OjbgJn8uR5tvE0QTVMaJme7AirArp1HAholaNYesK_5-7t-NB-JXaem5lRoiW7eVYLoyNv8VJEqmFFleLkaDCqtSpcOzANHAFrGnIkE1Xe-EZPY=[1] A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Taylor & Francis. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCrpbjagvdfyk_mfHM-65AguVbuulKDiYi3sqjCs_zv-kmQeEj5YzTMlutF4H6LGW6_E962edtY8XFBu9Fjay9fh4Lev8S7P-xRBUe7fDTOqAmJaKNrhDcMV0I-tc4nRxp_R3fJKLyZBa5AgJ1JCLR6sW32zh-UWSC34YTwA==[4] pVHL:EloB:EloC in complex with (2S,4R)-N-((S)-1-(5-Fluoro-2-methoxy-4-(4-methylthiazol-5-yl)phenyl)ethyl)-1-((S)-2-(1-fluorocyclopropane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxamide. RCSB PDB (8CQL). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYUA6wUYCMwPk-r3CvwC4DY89tb6xayAEP253lVmmJwgG693QEabm3G6EluzR_eLwMN3Z4mXE-_KxNUyDCf0smMHYJ66d787yM6VSIkb9h2E_rbavQfEezsVE-rNsC

Sources

Safety Operating Guide

(2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine

(2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine is a complex heteroaromatic compound frequently utilized as a critical intermediate in drug discovery and organic synthesis. Due to its specific functional groups—a primary amine and a sulfur/nitrogen-containing thiazole ring—it presents unique safety, environmental, and logistical challenges during disposal.

This guide provides researchers and drug development professionals with a field-proven protocol for the safe segregation, containerization, and destruction of this compound. By understanding the chemical causality behind these procedures, laboratories can ensure compliance with environmental regulations while protecting personnel.

Part 1: Chemical & Hazard Profiling (The Causality of Risk)

To safely manage a chemical, one must understand the mechanistic reasons behind its hazards. The disposal protocols for this compound are dictated by three structural features:

  • The Methanamine Moiety (Basicity & Reactivity): As a primary benzylamine derivative, this compound is inherently basic. In its free-base form, it can act as a skin, eye, and respiratory irritant, and potentially exhibit corrosive characteristics[1]. It must never be mixed with strong acids in waste streams due to the risk of violent, exothermic neutralization reactions.

  • The Thiazole Ring (Combustion Byproducts): The 4-methylthiazole ring contains both sulfur and nitrogen. When subjected to standard combustion, these heteroatoms oxidize to form sulfur oxides (SOx) and nitrogen oxides (NOx). Therefore, disposal cannot be routed through standard municipal incinerators; it requires specialized high-temperature hazardous waste incinerators equipped with alkaline scrubbers to neutralize acidic exhaust gases[2].

  • Aromatic Lipophilicity (Environmental Persistence): Thiazole derivatives are known to exhibit aquatic toxicity and environmental persistence[3]. Pouring this compound down the sink is strictly prohibited, as it can bypass standard wastewater treatment facilities and disrupt local aquatic ecosystems[4].

Part 2: Operational Workflow for Disposal

This step-by-step methodology ensures compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines for characteristic hazardous wastes[1].

Step 1: Point-of-Generation Segregation

  • Action: Determine the physical state and solvent matrix of the waste.

  • Rationale: Mixing incompatible waste streams increases disposal costs and safety risks. If the compound is dissolved in a solvent, segregate it into "Halogenated" (e.g., Dichloromethane, Chloroform) or "Non-Halogenated" (e.g., Methanol, DMSO) waste streams[4]. Halogenated waste requires specific incineration parameters to prevent the formation of highly toxic dioxins.

Step 2: Containerization

  • Action: Store liquid waste in high-density polyethylene (HDPE) carboys or glass bottles. Solid waste (powders, contaminated Kimwipes, or PPE) must be placed in sealed, tear-resistant poly bags or solid waste drums. Fill liquid containers to no more than 80% capacity[4].

  • Rationale: Amines can slowly degrade certain metals and low-density plastics over time. HDPE and glass provide chemical inertness. Leaving 20% headspace prevents container rupture due to vapor pressure expansion caused by temperature fluctuations in the lab.

Step 3: Labeling and Accumulation

  • Action: Affix a standardized Hazardous Waste tag immediately upon adding the first drop of waste. List the full IUPAC name: (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine. Do not use abbreviations or chemical formulas[4].

  • Rationale: In the event of an emergency spill, first responders rely on clear IUPAC nomenclature to determine the appropriate response. Unlabeled "mystery" waste triggers expensive, time-consuming chemical characterization by Environmental Health and Safety (EHS) teams.

Step 4: EHS Pickup and Final Destruction

  • Action: Request a waste pickup through your institution's EHS portal before the container reaches the 6-month accumulation limit[4].

  • Rationale: The EPA strictly regulates the time hazardous waste can be stored in a satellite accumulation area to minimize the risk of degraded containers and long-term exposure[1].

Part 3: Logistical Data Summary

The following table summarizes the critical logistical data required for handling this compound safely.

ParameterSpecification / RecommendationScientific Rationale
Chemical Class Heteroaromatic primary amineContains basic methanamine and sulfur/nitrogen-rich thiazole ring.
Primary Hazards Irritant/Corrosive, Aquatic ToxicityBasic amine attacks mucous membranes; thiazole disrupts aquatic ecosystems[3].
Container Compatibility Glass or HDPEPrevents base-catalyzed degradation or corrosion associated with metal containers[4].
Incompatible Materials Strong acids, strong oxidizersRisk of exothermic neutralization or violent oxidation.
Disposal Method High-temperature incinerationComplete destruction of S/N rings; requires SOx/NOx scrubbers[2].

Part 4: Waste Stream Decision Tree

The following workflow illustrates the self-validating decision tree for processing waste containing this compound.

WasteDisposal Start Waste Generation: (2-Methoxy-4-(4-methylthiazol-5-yl) phenyl)methanamine State Physical State? Start->State Solid Solid Waste (Powder, Contaminated PPE) State->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid Liquid SolidContainer Seal in Compatible Solid Waste Container Solid->SolidContainer SolventType Solvent Type? Liquid->SolventType Halogenated Halogenated Waste Stream SolventType->Halogenated e.g., DCM, Chloroform NonHalogenated Non-Halogenated Waste Stream SolventType->NonHalogenated e.g., MeOH, DMSO Labeling Label: Hazardous Waste (Toxic, Irritant, S/N-containing) Halogenated->Labeling NonHalogenated->Labeling SolidContainer->Labeling Incineration High-Temp Incineration (with NOx/SOx scrubbers) Labeling->Incineration EHS Pickup

Decision tree for the segregation, containerization, and disposal of thiazole-amine chemical waste.

Part 5: Spill Response Protocol

In the event of an accidental release during handling or waste transfer, immediate action is required to protect personnel and prevent environmental contamination[5].

  • Evacuate and Assess: Clear personnel from the immediate area. Assess if the spill is small (< 1 Liter/100g) or large. For large spills, immediately contact EHS and do not attempt cleanup.

  • Don Appropriate PPE: Ensure you are wearing a lab coat, nitrile gloves (double-gloving recommended), and chemical splash goggles.

  • Containment: If liquid, surround the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust. If solid, gently sweep up the powder using a brush and dustpan, taking care not to aerosolize the dust.

  • Neutralization and Collection: Collect the absorbed material or powder and place it into a designated solid hazardous waste container. Wash the spill area with soap and water, collecting the wash water as liquid hazardous waste.

References

  • Chemical Waste Guidelines | USC Environmental Health & Safety |[Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview | CDMS |[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US Environmental Protection Agency (EPA) |[Link]

  • Hazardous Waste Disposal Guide | Northwestern University Research Safety |[Link]

  • Typical Wastes Generated by Industry Sectors | US Environmental Protection Agency (EPA) |[Link]

  • Comprehensive Identification and Ubiquitous Occurrence of Eight Classes of Rubber-Derived Vulcanization Accelerators in Urban Dusts | Environmental Science & Technology (ACS Publications) |[Link]

Sources

Personal protective equipment for handling (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine

Executive Summary & Chemical Context

(2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine is a highly specialized bifunctional building block. In modern drug discovery, it is predominantly utilized as a targeting moiety or linker precursor in the synthesis of Proteolysis Targeting Chimeras (PROTACs), specifically those designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase[1][2].

Handling this compound requires rigorous logistical control due to the synergistic hazards of its functional groups. As a Senior Application Scientist, I mandate that all personnel understand the causality behind our safety protocols:

  • Primary Amine (Methanamine/Benzylamine analog): The amine group is highly nucleophilic and basic. Upon contact with biological tissues, it rapidly saponifies epidermal lipids, leading to liquefactive necrosis, severe skin burns, and irreversible eye damage[3][4]. It is also a severe respiratory tract irritant[5][6].

  • Thiazole Heterocycle: This ring system introduces acute systemic toxicity (harmful if swallowed) and significant environmental hazards, specifically acute and chronic aquatic toxicity[7][8].

Mechanistic Hazard Assessment & Quantitative Safety Parameters

To ensure a self-validating safety system, every piece of protective equipment and operational parameter is selected based on the specific physicochemical threats posed by amine-thiazole derivatives. Standard latex or thin nitrile gloves are insufficient, as corrosive primary amines can rapidly permeate these materials[4][9].

Table 1: Quantitative Operational Safety Parameters

ParameterQuantitative TargetMechanistic Rationale
Fume Hood Face Velocity 80 – 120 fpmEnsures containment of corrosive amine vapors and fine particulates without causing turbulent vortexes that could blow powder out of the hood[9].
Glove Thickness (Outer) ≥ 14 mil (Butyl Rubber)Butyl rubber provides >480 minutes of breakthrough resistance against corrosive organic amines.
Glove Thickness (Inner) ≥ 4 mil (Nitrile)Acts as a secondary barrier and provides required dexterity during the donning/doffing process.
Decontamination Wash 5% (w/v) Citric AcidA weak acid safely neutralizes the basic amine free-base without causing a violent, boiling exothermic reaction[5].
Waste Neutralization pH pH 6.0 – 8.0Prevents hazardous gas-evolving reactions in the waste carboy and complies with environmental discharge limits[4].

Operational Workflow & PPE Integration

The following workflow illustrates the mandatory sequence of events for handling this compound safely.

Handling_Workflow A 1. Fume Hood Preparation B 2. PPE Donning (Butyl/Nitrile) A->B C 3. Anti-Static Weighing B->C D 4. Solubilization (Closed System) C->D E Spill or Exposure? D->E F Neutralization (Citric Acid) E->F Yes G Hazardous Waste Segregation E->G No F->G

Workflow for the safe handling, operational processing, and disposal of amine-thiazole derivatives.
Phase 1: Pre-Operational Setup & Weighing
  • Environmental Verification: Verify the chemical fume hood is operating at 80–120 fpm. Clear the deck of all incompatible materials, particularly strong acids, acid chlorides, and strong oxidizers, to prevent violent exothermic reactions[7][9].

  • PPE Donning: Don a flame-resistant (FR) lab coat, chemical splash goggles, and a polycarbonate face shield (to protect against corrosive droplet projection). Double-glove with 4 mil nitrile inner gloves and 14 mil butyl rubber outer gloves.

  • Static Mitigation: Because amine powders and vapors can be combustible[4][6], use an anti-static gun (e.g., Zerostat) on the weigh boat and spatula prior to handling.

  • Transfer: Using a grounded stainless steel spatula, carefully transfer the compound into a pre-tared vial. Keep the source container tightly closed immediately after use to prevent atmospheric moisture degradation.

Phase 2: Solubilization & Reaction Setup
  • Solvent Addition: Add the reaction solvent (e.g., anhydrous DMF, DMSO, or DCM) slowly down the side of the vial. Causality: Rapid addition to a concentrated amine can generate localized heat.

  • Sealing: Cap the reaction vial tightly with a PTFE-lined septum. Do not remove the vial from the fume hood unless it is completely sealed and the exterior has been wiped down.

Phase 3: Spill Response & Decontamination Protocol

If a spill occurs, immediate and calculated action is required to prevent respiratory damage and environmental contamination[8][10].

  • Isolation: Immediately evacuate personnel from the immediate area. If the spill is outside the fume hood, the responder must don a full-face respirator with ABEK-P3 cartridges before re-entering.

  • Containment: Surround the spill with an inert, non-combustible absorbent such as dry sand or vermiculite[10]. Critical Warning: Do NOT use sawdust or paper towels, as concentrated amines can react exothermically with organic matter, posing a fire hazard[4].

  • Neutralization: Carefully apply a 5% citric acid or sodium bisulfate solution to the absorbed material. This converts the volatile, corrosive free-base amine into a stable, water-soluble salt[5].

  • Collection: Use non-sparking tools to scoop the neutralized mixture into a heavy-duty polyethylene hazardous waste container[7].

  • Surface Decontamination: Wash the fume hood deck or floor with the weak acid solution, followed by a thorough rinse with deionized water and ethanol to remove any residual thiazole organics[10].

Phase 4: Waste Disposal Plan
  • Segregation: Store all waste containing (2-Methoxy-4-(4-methylthiazol-5-yl)phenyl)methanamine in a dedicated "Corrosive/Toxic Organic Waste" carboy.

  • Incompatibility Check: Never mix this amine waste with highly acidic waste streams (e.g., piranha solution, concentrated HCl) due to the risk of violent neutralization and toxic gas evolution[6][9].

  • Labeling: Clearly label the waste container with GHS hazard pictograms for "Corrosive" and "Aquatic Toxicity"[8]. Ensure the pH is neutralized to 6.0–8.0 before handing it over to environmental health and safety (EHS) personnel[4].

Sources

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